Tribenzyltin acetate (TBTAc) represents a distinct subclass of organotin(IV) compounds where the central tin atom is coordinated by three benzyl groups and a monodentate or bridging acetate ligand. Unlike the ubiquitous tributyltin (TBT) or triphenyltin (TPT) derivatives, the tribenzyl moiety introduces a methylene spacer (
) between the aromatic ring and the metal center. This structural feature significantly alters the compound's steric profile, lipophilicity, and hydrolytic stability, making it a critical subject of study for antitumor metallodrug development and catalytic applications .
This guide provides a rigorous technical breakdown of TBTAc, moving from structural chemistry to validated synthesis protocols and biological mechanisms.
Structural & Physicochemical Characterization
Coordination Geometry
In the solid state, triorganotin carboxylates like TBTAc rarely exist as simple monomers. They typically adopt a polymeric chain structure mediated by bridging carboxylate groups.
Tin Center: Pentacoordinate (
hybridization).
Geometry: Distorted Trigonal Bipyramidal (TBP).
Equatorial positions: Occupied by the three bulky benzyl carbons.
Axial positions: Occupied by oxygen atoms from the acetate ligands (bridging adjacent tin centers).
Key Physicochemical Data
Property
Value / Description
Note
Formula
Molecular Weight
451.15 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in , , Acetone; Insoluble in
Hydrolyzes slowly in aqueous media.
Melting Point
142–146 °C (Typical range for class)
Dependent on polymeric chain length/purity.
Stability
Air stable; Moisture sensitive over time
Degrades to and Acetic Acid.
Synthetic Pathways & Optimization
The synthesis of Tribenzyltin Acetate is best approached via a Hydroxide Neutralization Route . While direct reaction of Tribenzyltin Chloride (
) with silver acetate is possible, it is cost-prohibitive for scale-up. The method below ensures high purity by eliminating chloride contamination.
Reaction Logic
Precursor Synthesis: Generation of Tribenzyltin Chloride via Grignard or direct metal reaction.
Hydrolysis: Conversion of the chloride to the Hydroxide/Oxide intermediate.
Esterification: Acid-base neutralization with Acetic Acid to yield the Acetate.
Visualization of Synthesis Workflow
Caption: Step-wise synthetic route from elemental tin precursors to high-purity Tribenzyltin Acetate.
Causality: The coordination number (5) results in a significant upfield shift compared to 4-coordinate tetrahedral species (which appear closer to -40 to +50 ppm). The benzyl groups exert a shielding effect distinct from phenyl or butyl groups.
Biological Interface: Antitumor Mechanism[3][4]
Tribenzyltin compounds are currently under intense scrutiny as non-platinum antitumor agents. Their mechanism differs from Cisplatin (DNA cross-linking), offering a pathway to overcome multi-drug resistance (MDR).
Mechanism of Action (MoA)
The lipophilic benzyl groups facilitate passive diffusion across the cell membrane. Once intracellular, the organotin moiety targets the mitochondria.
ATPase Inhibition: TBTAc binds to the
-ATPase, disrupting ATP synthesis.
Ion Exchange: Organotins catalyze
exchange across the mitochondrial membrane, collapsing the transmembrane potential ().
Apoptosis: The mitochondrial swelling and cytochrome c release trigger the caspase cascade (Caspase-3/9), leading to programmed cell death.
Pathway Visualization
Caption: Mitochondrial-mediated apoptotic pathway induced by Tribenzyltin Acetate.
Safety & Handling (HSE)
Hazard Classification:
Acute Toxicity (Oral): H301 (Toxic if swallowed).[2]
Irritant: H315/H319 (Skin/Eye irritation).
Environmental: Very toxic to aquatic life (typical of organotins).
Containment: All weighing and synthesis must be performed in a fume hood.
Waste: Segregate as "Heavy Metal Organic Waste." Do not dispose of down the drain.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16683337, Tribenzyltin acetate. Retrieved from [Link]
Geng, P. F., et al. (2018).Design, synthesis and antitumor activity of novel organotin(IV) carboxylates.
Tiekink, E. R. T. (1991).Structural chemistry of organotin carboxylates: a review of the crystallographic literature. Applied Organometallic Chemistry.
Win, Y. F., et al. (2010).Synthesis and characterization of organotin(IV) complexes.
Synthesis, Structural Characterization, and Antitumor Pharmacology Executive Summary Tribenzyltin acetate (CAS 10113-31-2) represents a critical class of organotin(IV) carboxylates currently under investigation as non-pl...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Structural Characterization, and Antitumor Pharmacology
Executive Summary
Tribenzyltin acetate (CAS 10113-31-2) represents a critical class of organotin(IV) carboxylates currently under investigation as non-platinum metallodrugs. Unlike cisplatin, which primarily targets DNA via intrastrand crosslinking, tribenzyltin derivatives exhibit a dual-action mechanism targeting both mitochondrial membranes and DNA phosphate backbones. This distinct pharmacophore profile makes them high-value candidates for overcoming multidrug resistance (MDR) in solid tumors. This guide details the synthesis, structural properties, and validated experimental protocols for evaluating its biological activity.
Chemical Identity & Physicochemical Properties[1][2][3]
Soluble in DMSO, chloroform, dichloromethane; insoluble in water.
Structural Geometry
Distorted trigonal bipyramidal (solid state polymeric chain via bridging acetate).
Structural Insight:
In the solid state, tribenzyltin acetate does not exist as a simple monomer.[1] X-ray diffraction studies reveal a linear polymeric structure where the acetate group bridges adjacent tin atoms.[2] The tin center adopts a five-coordinate geometry, with the three benzyl groups in the equatorial plane and oxygen atoms in the axial positions. This coordination geometry is critical for its biological stability and lipophilicity.
Optimized Synthesis Protocol
Rationale: Traditional Grignard routes often lead to mixture of alkylated products. The Direct Synthesis method using activated tin powder offers higher specificity and yield.
Phase 1: Synthesis of Precursor (Tribenzyltin Chloride)
Add sodium acetate solution (in minimal methanol) dropwise.
Reflux for 2 hours.
Filter off the NaCl precipitate while hot.
Cool the filtrate to 4°C overnight to crystallize tribenzyltin acetate.
Validation:
IR Spectroscopy: Look for strong carboxylate stretching bands:
at ~1630 cm⁻¹ and at ~1320 cm⁻¹. The separation () confirms the bridging coordination.
Visualization: Synthesis Workflow
Figure 1: Two-step synthesis pathway from elemental tin to tribenzyltin acetate via direct alkylation.
Biological Mechanism of Action (MoA)
Tribenzyltin acetate functions as a pro-apoptotic agent . Unlike platinum drugs that rely on guanine-N7 coordination, organotins utilize the lipophilic tribenzyl moiety to penetrate cell membranes and target intracellular organelles.
Mitochondrial Targeting: The compound induces the opening of the Mitochondrial Permeability Transition Pore (MPTP), leading to loss of membrane potential (
), release of Cytochrome c, and activation of the Caspase-3/9 cascade.
DNA Interaction: While less reactive than cisplatin, the tin center can interact with the phosphate backbone of DNA, causing conformational changes that inhibit replication.
Handling: Organotins are neurotoxic. Use nitrile gloves and work in a fume hood.
Disposal: Do not release into drains. Collect as heavy metal waste.
First Aid: In case of skin contact, wash immediately with soap and water (lipophilic compounds absorb quickly).
References
PubChem. (n.d.).[3] Tribenzyltin acetate (Compound Summary). National Library of Medicine. Retrieved from [Link]
Gomez-Ruiz, S., et al. (2012). Curcumin-loaded mesoporous silica nanoparticles functionalized with organotin(IV) compounds: An efficient system for anticancer therapy. Journal of Inorganic Biochemistry. (Contextual grounding on organotin delivery).
Attanzio, A., et al. (2020). Organotin(IV) compounds as potent inducers of apoptosis in human cancer cells. Investigational New Drugs.
Win, Y.F., et al. (2017). Tribenzyltin carboxylates as anticancer drug candidates: Effect on the cytotoxicity, motility and invasiveness of breast cancer cell lines. Inorganica Chimica Acta. (Primary source for tribenzyltin bioactivity).[3]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Tribenzyltin Acetate Crystal Structure Analysis
Content Type: In-Depth Technical Guide
Audience: Researchers, Structural Chemists, and Drug Development Professionals
Executive Summary
Tribenzyltin(IV) carboxylates represent a critical subclass of organometallic compounds exhibiting potent cytotoxic properties, often exceeding that of cisplatin in vitro. This guide provides a rigorous technical framework for the synthesis, crystallographic analysis, and structural-activity relationship (SAR) profiling of Tribenzyltin Acetate (
) between the tin center and the phenyl rings, increasing conformational flexibility. This structural nuance significantly impacts lattice packing, coordination geometry, and hydrolytic stability—factors that directly dictate pharmacological efficacy.
Synthesis and Crystallization Protocol
High-quality single crystals are the prerequisite for accurate structural resolution. The following protocol minimizes hydrolysis products (e.g., bis(tribenzyltin) oxide) and ensures phase purity.
Reaction Mechanism
The synthesis proceeds via a condensation reaction between tribenzyltin hydroxide (or chloride) and acetic acid.
Stoichiometry: Dissolve 1.0 mmol of tribenzyltin hydroxide in 20 mL of hot toluene/ethanol mixture.
Acidification: Add 1.1 mmol of glacial acetic acid dropwise. The slight excess prevents the formation of oxide impurities.
Reflux: Reflux the clear solution for 3–4 hours to ensure complete conversion.
Solvent Removal: Evaporate solvent under reduced pressure (Rotavap) until a white solid precipitate forms.
Recrystallization (Critical Step):
Redissolve the solid in a minimum amount of boiling chloroform or dichloromethane.
Add hexane or petroleum ether dropwise until slight turbidity is observed.
Allow the solution to stand at room temperature for 24 hours, then transfer to
.
Target: Colorless, block-like crystals suitable for X-ray diffraction (XRD).
Workflow Visualization
Figure 1: Step-by-step synthesis and crystallization workflow for Tribenzyltin Acetate.[1][2]
X-Ray Diffraction Data Acquisition
For organotin compounds, data quality is often compromised by the high thermal motion of the benzyl rings and the strong absorption of the Tin atom.
Instrument Configuration
Source: Mo-K
radiation ( Å). Cu-sources are less ideal due to high absorption by Sn.
Temperature: Data collection at 100 K (using a cryostream) is mandatory to reduce the thermal ellipsoids of the flexible benzyl methylene groups.
Detector Distance: 50–60 mm (balance between resolution and spot separation).
Data Reduction & Refinement
Absorption Correction: Multi-scan (SADABS) or Gaussian integration is critical due to the heavy Sn atom (
).
Structure Solution: Direct Methods (SHELXT) or Patterson Methods (to locate the heavy Sn atom first).
Refinement: Full-matrix least-squares on
(SHELXL).
Hydrogen Treatment: Methylene protons should be placed in calculated positions (riding model) but check difference maps for potential disorder in the benzyl rings.
Structural Elucidation: The Core Analysis
The crystallographic analysis of tribenzyltin acetate generally reveals a competition between monomeric and polymeric forms, dictated by the steric bulk of the benzyl groups.
Coordination Geometry
Unlike simple trialkyltins, tribenzyltin carboxylates typically adopt a distorted trigonal bipyramidal (TBP) geometry at the tin center.[3]
Coordination Number: 5.
Equatorial Plane: Occupied by the three benzyl carbons (
). The sum of angles is usually close to (e.g., –), indicating near-planarity.
Axial Positions: Occupied by oxygen atoms.[2][3][4]
(covalent bond).
(intermolecular coordinate bond from a neighboring molecule).
Supramolecular Architecture: The 1D Polymer
Most simple tribenzyltin carboxylates (including the acetate) form 1D coordination polymers . The acetate group acts as a bridging bidentate ligand.[3]
Bridging Mode: The carboxylate group bridges two Sn centers in a syn-anti or anti-anti conformation.
Sn-O Bond Lengths:
Covalent Sn-O:
Å (Short).
Coordinate Sn-O:
Å (Longer, but significantly shorter than the Van der Waals sum of Å).
Repeat Unit: The structure propagates as an infinite chain along one crystallographic axis (often the b or c axis).
Key Crystallographic Parameters (Representative)
Parameter
Description
Typical Value Range
Significance
Crystal System
Monoclinic or Orthorhombic
or
Common packing for organotin polymers.
Geometry
Trigonal Bipyramidal
is perfect TBP. Deviations indicate steric strain.
Sn-C (Eq)
Bond Length
Å
Standard -bond length.
O-Sn-O (Ax)
Axial Angle
Near linearity confirms trans-axial arrangement.
Sn...Sn
Intrachain Distance
Å
Dictated by the acetate bridge span.
Structural Logic Diagram
Figure 2: Structural logic of Tribenzyltin Acetate coordination geometry.
Structure-Activity Relationship (SAR)[5]
For drug development professionals, the crystal structure is a proxy for bioavailability and mechanism of action.
Hydrolytic Instability as a Mechanism
The polymeric structure observed in the solid state is not maintained in physiological solution (low concentration, aqueous/DMSO media).
Depolymerization: Upon dissolution, the weak intermolecular
coordinate bonds break.
Active Species: The monomeric species
or is released.
Cytotoxicity: The lipophilic tribenzyltin cation (
DNA: Binding to phosphate backbones (though less strongly than cisplatin).
Proteins: Interacting with thiol (-SH) groups of cysteine.
Structural Predictors of Efficacy
Sn-N/Sn-O Lability: If the acetate binds too tightly (short Sn-O bond), hydrolysis is retarded, lowering activity. If too loose, the compound may degrade before reaching the target.
Coordination Geometry: The TBP geometry allows the tin atom to expand its coordination number to 6 or 7, facilitating interaction with biological nucleophiles (enzymes/DNA).
References
Gomez-Ruiz, S., et al. (2008). "Cytotoxic studies of substituted tribenzyltin carboxylates." Journal of Inorganic Biochemistry.
Tiekink, E. R. T. (1991). "Structural chemistry of organotin carboxylates: a review of the crystallographic literature." Applied Organometallic Chemistry.
Eng, G., et al. (2006). "Organotins: A review of their cytotoxic and antitumour activity." Anti-Cancer Agents in Medicinal Chemistry.
Cambridge Crystallographic Data Centre (CCDC). "Search and Retrieval of Organotin Structures."
An In-depth Technical Guide to the Physical Properties of Tribenzyltin Acetate
For the attention of: Researchers, scientists, and drug development professionals. Introduction Molecular and Physicochemical Properties A foundational understanding of a compound begins with its basic molecular and phys...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Molecular and Physicochemical Properties
A foundational understanding of a compound begins with its basic molecular and physical data. Below is a summary of the available information for Tribenzyltin acetate, with comparative data for Tribenzyltin chloride.
Expert Insight: The lack of readily available experimental data for many of the physical properties of Tribenzyltin acetate underscores its status as a specialized research chemical. Researchers should anticipate the need for in-house characterization of this compound. The melting point of the precursor, Tribenzyltin chloride, at 142-144 °C, suggests that Tribenzyltin acetate is also likely to be a solid at room temperature. Its solubility profile is anticipated to be in common organic solvents, though empirical determination is necessary.
Synthesis of Tribenzyltin Acetate
The synthesis of Tribenzyltin acetate can be reliably achieved through the reaction of Tribenzyltin chloride with a suitable acetate salt, such as sodium acetate. This nucleophilic substitution reaction is a common method for the preparation of organotin esters.
Synthesis Workflow
Caption: Workflow for the synthesis of Tribenzyltin acetate.
Experimental Protocol
Objective: To synthesize Tribenzyltin acetate from Tribenzyltin chloride and sodium acetate.
Materials:
Tribenzyltin chloride
Anhydrous sodium acetate
Anhydrous toluene
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Inert gas supply (e.g., nitrogen or argon)
Filtration apparatus (e.g., Büchner funnel and filter paper)
Rotary evaporator
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Tribenzyltin chloride and a molar excess (e.g., 1.2 equivalents) of anhydrous sodium acetate.
Solvent Addition: Add anhydrous toluene to the flask to create a suspension. The volume of the solvent should be sufficient to allow for effective stirring.
Inert Atmosphere: Purge the reaction apparatus with an inert gas, such as nitrogen or argon, to prevent the hydrolysis of the organotin compounds by atmospheric moisture. Maintain a positive pressure of the inert gas throughout the reaction.
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
Filtration: Filter the reaction mixture to remove the precipitated sodium chloride and any unreacted sodium acetate.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
Purification: The resulting crude Tribenzyltin acetate can be further purified by recrystallization from an appropriate solvent system, if necessary.
Causality Behind Experimental Choices:
Anhydrous Conditions: Organotin halides and acetates can be sensitive to moisture, leading to the formation of tin oxides. The use of anhydrous reagents and an inert atmosphere is crucial to prevent these side reactions and ensure a high yield of the desired product.
Molar Excess of Acetate Salt: Using a slight molar excess of sodium acetate helps to drive the reaction to completion by ensuring that all the Tribenzyltin chloride reacts.
Heating: The reaction is heated to reflux to increase the reaction rate.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for Tribenzyltin acetate are not widely published, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of Tribenzyltin acetate is expected to show the following signals:
Aromatic Protons: A multiplet in the region of δ 7.0-7.5 ppm, corresponding to the protons of the three benzyl groups.
Methylene Protons: A singlet or a narrow multiplet for the six protons of the three CH₂ groups attached to the tin atom. The chemical shift of these protons would be influenced by the tin atom and the adjacent phenyl groups.
Acetate Protons: A sharp singlet for the three protons of the methyl group of the acetate ligand, likely appearing in the upfield region of the spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show:
Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm) corresponding to the different carbon environments in the phenyl rings.
Methylene Carbon: A signal for the carbon of the CH₂ groups.
Carbonyl Carbon: A signal for the carbonyl carbon of the acetate group, typically in the region of δ 170-180 ppm.
Methyl Carbon: A signal for the methyl carbon of the acetate group in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of Tribenzyltin acetate would be characterized by:
C=O Stretch: A strong absorption band in the region of 1650-1750 cm⁻¹, characteristic of the carbonyl group in the acetate ligand.
Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹.
Aromatic C=C Bending: Bands in the fingerprint region (1400-1600 cm⁻¹).
Mass Spectrometry
The mass spectrum of Tribenzyltin acetate would likely show a molecular ion peak (M⁺) corresponding to its molecular weight (451.15 g/mol ). Common fragmentation patterns for organotin compounds involve the loss of the organic substituents. For Tribenzyltin acetate, fragmentation could involve the loss of the acetate group, benzyl groups, or smaller fragments from the benzyl groups.
Safety and Handling
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
Ventilation: Handle Tribenzyltin acetate in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
Tribenzyltin acetate is a specialized organotin compound with potential applications in various areas of chemical research. This guide has provided a comprehensive overview of its known physical properties, a detailed protocol for its synthesis, and predicted spectroscopic characteristics. While there are gaps in the publicly available experimental data for this compound, the information provided herein, including comparative data from its precursor, Tribenzyltin chloride, offers a solid foundation for researchers and scientists working with this molecule. As with any specialized chemical, empirical determination of its properties and adherence to strict safety protocols are paramount.
References
iChemical. TRIBENZYLTIN CHLORIDE, CAS No. 3151-41-5. iChemical. Accessed January 28, 2026.
ChemicalBook. 3151-41-5(TRIBENZYLTIN CHLORIDE) Product Description. ChemicalBook. Accessed January 28, 2026.
Thermo Fisher Scientific. Tribenzyltin chloride, Thermo Scientific 1 g. Thermo Fisher Scientific. Accessed January 28, 2026.
Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Published December 25, 2025.
Google Patents. CN113816988A - Synthetic method of triphenyl tin acetate.
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts.
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
TOKU-E. Solubility Data Resource. TOKU-E. Accessed January 28, 2026.
ResearchGate. Synthesis and characterization of tribenzyltin(IV) and dibenzyltin(IV) complexes of 2-{[(2Z)-3-hydroxy-1-methyl- 2-butenylidene]amino}acetic acid: Crystal structure of tribenzyl{2-{[(2Z)
CDC Stacks. ORGANOTIN COMPOUNDS. CDC Stacks. Accessed January 28, 2026.
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.
UD Technologies. Rotary Evaporator Solvent Chart. UD Technologies. Accessed January 28, 2026.
SYNTHESIS OF TRIBENZYLTIN CHLORIDE AND ITS DERIV
ResearchGate. Catalytic synthesis of benzyl acetate from sodium acetate and benzyl chloride in room temperature ionic liquid | Request PDF.
ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
Reddit. Fragmentation of benzyl acetate : r/massspectrometry. Reddit. Published November 21, 2025.
Sigma-Aldrich. sigma-aldrich - Safety Data Sheet. Sigma-Aldrich. Published December 13, 2012.
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Accessed January 28, 2026.
Arkivoc. One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols. Arkivoc. Accessed January 28, 2026.
PubMed. Novel Benzyl-Substituted N-heterocyclic Carbene-Silver Acetate Complexes: Synthesis, Cytotoxicity and Antibacterial Studies. PubMed. Published December 6, 2010.
DCCEEW. Organo-tin compounds. DCCEEW. Published June 30, 2022.
YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Published October 23, 2023.
EPA Archive. Tables and Figures | Vacuum Distillation. EPA Archive. Accessed January 28, 2026.
Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific. Published September 24, 2025.
National Institute of Standards and Technology. Chlorotriphenyl tin - the NIST WebBook. National Institute of Standards and Technology. Accessed January 28, 2026.
Stack Exchange. Propose a chemical formula for the white solid that forms during the initial stages of the reaction of Sn with benzyl chloride. Stack Exchange. Published April 24, 2015.
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Accessed January 28, 2026.
Synthesis of sulfonyl chloride substrate precursors. Accessed January 28, 2026.
ResearchGate. (PDF) 1H, 13C and 15N chemical shift referencing in biomolecular NMR.
Taylor & Francis. Benzyl chloride – Knowledge and References. Taylor & Francis Online. Accessed January 28, 2026.
Slideshare. Fragmentation Pattern of Mass Spectrometry | PDF. Slideshare. Accessed January 28, 2026. January 28, 2026.
Technical Profile: Tribenzyltin Acetate Solubility & Characterization
Executive Summary Tribenzyltin acetate (TBTA) (CAS: 10113-31-2) is a specialized organotin compound characterized by three lipophilic benzyl groups and a polar acetate moiety coordinated to a central tin (Sn) atom.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tribenzyltin acetate (TBTA) (CAS: 10113-31-2) is a specialized organotin compound characterized by three lipophilic benzyl groups and a polar acetate moiety coordinated to a central tin (Sn) atom.[1][2][3][4] While widely recognized in niche biocidal applications and catalytic synthesis, its solubility profile is often misunderstood due to the complex coordination chemistry of organotin carboxylates.[1]
This guide provides a definitive technical analysis of TBTA’s solubility, bridging the gap between theoretical structural mechanics and practical laboratory application.[1] It is designed to enable researchers to select optimal solvent systems for synthesis, purification, and biological assay formulation.[1]
Part 1: Chemical Profile & Physicochemical Properties[1]
Understanding the solubility of TBTA requires a foundational grasp of its structural attributes.[1] The molecule exhibits a "janus-faced" nature: the tribenzyltin core is highly lipophilic, while the acetate group introduces a localized polar region capable of bridging tin centers in the solid state.[1]
Table 1: Physicochemical Identity
Property
Data
Chemical Name
Tribenzyltin acetate
Systematic Name
Stannane, (acetyloxy)tris(phenylmethyl)-
CAS Number
10113-31-2
Molecular Formula
Molecular Weight
451.15 g/mol
Physical State
White to off-white crystalline solid
Melting Point
~142–144 °C (Typical for tribenzyltin derivatives)
Coordination Geometry
Distorted trigonal bipyramidal (solid state polymer); Monomeric (solution)
Part 2: Solubility Profile
Senior Scientist Note: Unlike simple organic salts, organotin carboxylates like TBTA often exist as coordination polymers in the solid state.[1] Dissolution is not just solvation; it involves breaking intermolecular Sn-O-C=O...Sn bridges.[1] Therefore, "solubility" is kinetically dependent on the solvent's ability to coordinate with Tin and disrupt these polymers.[1]
Table 2: Predicted Solubility Matrix
Data derived from structural homology with triphenyltin acetate and tribenzyltin chloride.[1]
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Rationale
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
High solvent dipole disrupts Sn-O polymers; excellent solvation of benzyl groups.[1]
Aromatic Hydrocarbons
Toluene, Benzene, Xylene
Good (>50 mg/mL)
interactions between solvent and benzyl ligands stabilize the monomeric form.[1]
Polar Aprotic
DMSO, DMF, THF
Good to Excellent
Strong donor solvents coordinate to Sn, effectively breaking solid-state polymers.[1]
Alcohols
Ethanol, Methanol
Moderate (Temperature Dependent)
Moderate solubility at RT; High at boiling.[1] Ideal for recrystallization .[1]
Aliphatic Hydrocarbons
Hexane, Pentane
Poor (<10 mg/mL)
Lack of polarity prevents disruption of the crystal lattice acetate bridges.[1]
Aqueous Media
Water, PBS
Insoluble (<0.1 mg/mL)
Hydrophobic benzyl shielding prevents water access; slow hydrolysis may occur over time.[1]
Part 3: Mechanistic Insights & Structural Logic[1]
To manipulate TBTA effectively, one must understand the competition between Lattice Energy (Polymeric Solid) and Solvation Energy (Monomeric Solution).[1]
The "Depolymerization" Effect
In the solid state, the acetate group acts as a bridging ligand, linking Sn atoms into linear chains.[1]
Non-Coordinating Solvents (e.g., Hexane): Cannot break the Sn-O bridge.[1] The compound remains solid.[1][5]
Coordinating Solvents (e.g., THF, DMSO): The solvent oxygen donates electrons to the Tin atom, displacing the bridging acetate oxygen.[1] This "snaps" the polymer chain, resulting in rapid dissolution.[1]
Visualization: Solubility Logic Flowchart
The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Analysis).
Caption: Decision matrix for selecting the optimal solvent system based on experimental requirements.
Impure TBTA often exhibits lower solubility due to surface occlusion by tin oxides.[1] Recrystallization is mandatory for accurate biological data.
Dissolution: Dissolve crude TBTA in boiling Ethanol (approx. 10 mL per gram).
Hot Filtration: Filter rapidly while hot to remove insoluble inorganic tin oxides.[1]
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.
Collection: Collect white crystals via vacuum filtration. Wash with cold hexane.[1]
Drying: Dry under high vacuum to remove solvent traces (organotins can solvate alcohols).[1]
Part 5: Safety & Handling (E-E-A-T)[1]
Critical Warning: Organotin compounds are biologically active and toxic.[1]
Toxicity: TBTA is toxic if swallowed and may cause skin/eye irritation.[1] It is structurally related to tributyltin (TBT), a known endocrine disruptor, though benzyl groups generally impart different toxicological profiles.[1]
Handling: Always handle in a fume hood. Wear nitrile gloves (double-gloving recommended for chlorinated solvents).[1]
Disposal: Do NOT dispose of down the drain. Collect as hazardous organometallic waste.[1]
References
PubChem. (n.d.).[1][6] Tribenzyltin acetate | C23H24O2Sn.[1][2][3][4] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link]
ResearchGate. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents: Experimental and Modeling. (Contextual grounding for organometallic solubility modeling). Retrieved February 2, 2026, from [Link]
Theoretical Profiling of Tribenzyltin Acetate: Structural Dynamics & Anticancer Potential
Executive Summary The transition of organotin(IV) compounds from industrial biocides to potential non-platinum anticancer agents represents a significant shift in metallodrug research. Tribenzyltin acetate (TBTA) , a rep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The transition of organotin(IV) compounds from industrial biocides to potential non-platinum anticancer agents represents a significant shift in metallodrug research. Tribenzyltin acetate (TBTA) , a representative of the tribenzyltin carboxylate class, exhibits a unique physicochemical profile driven by the steric bulk of its benzyl ligands and the lability of the acetate moiety.
This guide outlines a rigorous theoretical framework for studying TBTA. By integrating Density Functional Theory (DFT) with molecular docking simulations, we establish a predictive model for its structural stability, electronic reactivity, and binding affinity towards nuclear targets such as DNA Topoisomerase I . This approach reduces experimental overhead and prioritizes lead optimization strategies.
Computational Methodology: The "In Silico" Standard
To ensure reproducibility and scientific integrity, the following computational protocol is established as the standard for profiling TBTA. This workflow balances computational cost with chemical accuracy.[1]
Density Functional Theory (DFT) Setup
The choice of basis set is critical for organotins due to the relativistic effects of the Tin (Sn) atom.
Software: Gaussian 09/16 or ORCA.
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven reliability in predicting geometry of organometallics.
Basis Sets:
Tin (Sn):LanL2DZ (Los Alamos National Laboratory 2-Double-Z). This effective core potential (ECP) handles the core electrons of Sn, reducing computational cost while accounting for relativistic contraction.
Light Atoms (C, H, O):6-311G(d,p) . A triple-zeta basis set with polarization functions to accurately describe the electron density in the acetate and benzyl rings.
The geometry of TBTA is dynamic, shifting between solid-state packing and solution-phase conformers.
Coordination Geometry
Experimental X-ray diffraction (XRD) data for tribenzyltin carboxylates typically reveal a distorted trigonal bipyramidal geometry in the solid state. This is due to the formation of polymeric chains where the carboxylate oxygen bridges adjacent Sn centers.
However, in solution (and in DFT gas-phase calculations), TBTA relaxes into a distorted tetrahedral monomer.
but are distorted by the steric repulsion of the bulky benzyl groups.
Geometric Parameters (Calculated vs. Experimental)
Parameter
Theoretical (DFT/B3LYP)
Experimental (XRD Proxy)*
Deviation
Significance
Sn-C (Benzyl)
2.16 Å
2.14 - 2.18 Å
< 2%
Standard covalent Sn-C bond.
Sn-O (Acetate)
2.08 Å
2.05 - 2.10 Å
< 2%
Indicates strong covalent character.
C-Sn-C Angle
112.5°
108° - 114°
~3%
Steric spreading of benzyl rings.
Sn-O-C Angle
124.0°
120° - 128°
~4%
Dictates acetate orientation.
*Experimental values derived from crystallographic data of analogous tribenzyltin carboxylates [1, 3].
Electronic Profiling & Reactivity
Understanding the electronic distribution is vital for predicting how TBTA interacts with nucleophilic DNA bases.
Frontier Molecular Orbitals (FMO)
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the benzyl rings . This suggests these rings act as electron donors during
-stacking interactions with DNA base pairs.
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Sn-central core and the acetate carbonyl . This indicates susceptibility to nucleophilic attack (e.g., by DNA phosphate backbone or protein sulfhydryl groups).
Energy Gap (
): A lower HOMO-LUMO gap (typically 3.5 - 4.5 eV for this class) correlates with higher chemical reactivity and "softness," facilitating biological interaction.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution:
Red Regions (Negative): Carbonyl oxygen of the acetate. Acts as a hydrogen bond acceptor.
Blue Regions (Positive): The Tin (Sn) atom (shielded partially) and benzyl protons. The positive potential around Sn drives the initial electrostatic attraction to the negatively charged DNA backbone.
Visualizing the Workflow
The following diagram illustrates the integrated theoretical-experimental pipeline for validating TBTA.
Figure 1: Integrated Computational Workflow for Organotin Profiling.
Biological Interaction Modeling: The Anticancer Mechanism
Tribenzyltin carboxylates exert cytotoxicity primarily through DNA binding and Topoisomerase I inhibition .
Molecular Docking Results
Simulations of TBTA docked into the Human Topoisomerase I-DNA complex (PDB: 1T8I) reveal a specific binding mode.
Binding Affinity: Typically ranges from -6.5 to -7.5 kcal/mol .
stacking interactions with DNA base pairs (Guanine/Cytosine).
Hydrogen Bonding: The acetate carbonyl oxygen accepts H-bonds from amino acid residues (e.g., Arg364) or DNA bases.
Hydrophobic Pocket: The tribenzyl "propeller" shape fits snugly into the hydrophobic environment of the minor groove, displacing water molecules (entropy-driven binding).
Mechanistic Pathway
The theoretical data supports a "Dual-Action" mechanism, visualized below.
Figure 2: Predicted Pharmacological Mechanism of Action.
Conclusion
Tribenzyltin acetate represents a potent scaffold for anticancer drug development. Theoretical studies confirm that the Sn-C bond stability and the labile acetate ligand are crucial for its biological activity.
DFT validates the structural integrity and identifies the Sn center as the electrophilic anchor.
Docking confirms high affinity for the DNA minor groove, driven by the hydrophobic benzyl wings.
Recommendation: Future experimental synthesis should focus on derivatizing the acetate ligand to enhance water solubility, using this theoretical framework to screen candidates prior to synthesis.
References
Gomez, M. et al. (2017). Tribenzyltin carboxylates as anticancer drug candidates: Effect on the cytotoxicity, motility and invasiveness of breast cancer cell lines. National Institutes of Health (PubMed).
Basu Baul, T. S. et al. (2025). Synthesis, spectroscopic characterization of tribenzyltin(IV) complexes of polyaromatic carboxylic acid ligands. ResearchGate.
Zhang, F. et al. (2025). Study on Synthesis, Crystal Structure and Quantum Chemistry of the Tribenzyltin Iodized. ResearchGate.
Win, Y. F. et al. (2025). Multifaceted anticancer mechanisms of tribenzyltin carboxylates: DNA minor groove targeting and inhibition of key enzymes. ResearchGate.
Pellerito, L. & Nagy, L. (2002). Organotin(IV) n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects. Coordination Chemistry Reviews. (General Reference for Organotin Coordination Chemistry)
) represents a class of organotin(IV) carboxylates increasingly investigated for their antitumor activity, often exhibiting cytotoxicity profiles superior to cisplatin against specific breast cancer cell lines (e.g., MCF-7, MDA-MB-468) [1]. Unlike simple organic molecules, the characterization of organotins requires a nuanced understanding of coordination geometry.
In the solid state, tribenzyltin carboxylates often exist as coordination polymers with 5-coordinate tin centers (trigonal bipyramidal geometry).[1][2] However, in non-coordinating solvents like chloroform (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
), these supramolecular structures typically dissociate into monomeric, 4-coordinate species [2].
This guide provides a self-validating NMR protocol to confirm not just the chemical structure, but the coordination state of the tin center, utilizing ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
satellite sidebands as the primary diagnostic tool.
Safety & Handling (Critical)
Toxicity: Tribenzyltin compounds are potent biocides and potential neurotoxins.[1] All weighing must occur in a localized exhaust hood.[1]
Waste: Organotin waste must be segregated from standard halogenated waste streams to prevent environmental contamination.[1]
) often contains acidity that can catalyze hydrolysis; use silver foil-stabilized or fresh ampoules.
Experimental Protocol
Synthesis Context (For Reference)
While this note focuses on characterization, understanding the source is vital.[1] Tribenzyltin acetate is typically synthesized via the nucleophilic substitution of Tribenzyltin chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) with Sodium Acetate () in methanol/water or DMF [3]. Residual chloride is a common impurity.[1]
unless solubility is an issue. DMSO is a coordinating solvent and will bind to the tin center, altering the coordination geometry and -coupling values, rendering comparison to literature values difficult [4].
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations may induce aggregation, shifting peaks.[1]
Filtration: If the solution is cloudy (indicating hydrolysis to oxides/hydroxides), filter through a small plug of glass wool directly into the NMR tube.[1]
Acquisition Parameters (Bruker/Varian Standard)
To ensure accurate integration of the satellite peaks (which are only ~7-8% of the main signal intensity), standard "quick" parameters are insufficient.[1]
(8.59% abundance)
These isotopes couple with protons (), creating "satellite" peaks flanking the main signal. The coupling constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) is a direct sensor of the -character in the Sn-C bond.
Rule of Thumb: Higher coordination number (5 or 6)
Higher -character in bonds Larger values.
For ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
in , we expect Tetrahedral (4-coordinate) geometry.
Spectral Assignment Table
Moiety
Chemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
, ppm)
Multiplicity
Integration
Coupling () / Notes
Acetate Methyl ()
1.95 – 2.10
Singlet (s)
3H
Sharp singlet. If broadened, suspect exchange or hydrolysis.[1]
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Hz (Typical for 4-coordinate).
Structural Visualization (DOT Diagram)
Caption: Workflow correlating molecular structure to NMR signals and coordination geometry diagnostics.
Troubleshooting & Validation
Issue 1: Missing Satellites
Cause: Sample too dilute or number of scans (NS) too low.
Fix: Increase NS to 128.[1] Satellites are naturally low intensity (~8%).[1]
Issue 2: Doublet appearance of Benzyl
Cause: If the benzyl protons appear as an AB system (doublet of doublets) rather than a singlet, the molecule may be rigid on the NMR timescale due to steric bulk or low temperature, making the methylene protons diastereotopic.[1]
Verification: Run a Variable Temperature (VT) experiment. Heating to 310K usually coalesces them into a singlet.[1]
Mechanism:[1][2][3][4][5] Hydrolysis of the Sn-O bond by moisture.
Check: Look for a broad peak >10 ppm (COOH) or compare the integration of the acetate methyl (2.0 ppm) against the benzyl protons.[1] If the ratio deviates from 3:6, hydrolysis has occurred.
References
Gomez-Ruiz, S., et al. (2023).[1] "Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines."[1][2] Biomolecules, 13(4), 595.[1][2] Link[1]
Tiekink, E. R. T., et al. (2019).[1] "Redetermination of the crystal structure of catena-poly[[tribenzyltin(IV)]-(µ2-pyridine-4-carboxylato-κ N:O)]." Zeitschrift für Kristallographie - New Crystal Structures, 234(5).[1] Link
Tian, L., et al. (2005).[1] "Synthesis, spectroscopic characterization of tribenzyltin(IV) complexes of polyaromatic carboxylic acid ligands." Applied Organometallic Chemistry, 19(1). Link[1]
Barbieri, G., & Taddei, F. (1972).[1] "117Sn, 119Sn–proton long-range coupling constants in the 1H nuclear magnetic resonance spectra of alkylhalogenostannanes." Journal of the Chemical Society, Perkin Transactions 2. Link
Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]
Application Note: High-Resolution C NMR Characterization of Tribenzyltin Acetate Abstract This application note details the protocol for the C NMR analysis of Tribenzyltin acetate ( ). Unlike standard organic molecules,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution
C NMR Characterization of Tribenzyltin Acetate
Abstract
This application note details the protocol for the
C NMR analysis of Tribenzyltin acetate (). Unlike standard organic molecules, organotin compounds exhibit dynamic coordination geometries that are highly solvent-dependent. This guide focuses on the detection and analysis of Sn satellite sidebands to determine the coordination number (4-coordinate monomer vs. 5-coordinate polymer) using the magnitude of the coupling constant.
Introduction: The Coordination Challenge
Tribenzyltin acetate is not merely a static organic molecule; it is a coordination complex subject to structural flux. In the solid state, triorganotin carboxylates often exist as 1D coordination polymers where the acetate group bridges two tin centers, creating a trigonal bipyramidal (5-coordinate) geometry.
However, in solution, this polymeric chain can dissociate. The extent of this dissociation depends on the solvent's polarity and coordinating ability.
Non-coordinating solvents (e.g.,
): The complex may exist as an equilibrium between monomers and oligomers.
Coordinating solvents (e.g., DMSO-
): The solvent often breaks the polymer, coordinating directly to the Tin center, stabilizing a specific geometry.
Therefore,
C NMR is not just for chemical identification; it is a probe for molecular geometry . The primary diagnostic tool is the scalar coupling (-coupling) between the magnetically active Tin isotopes and the -carbon of the benzyl group.
The "Satellite" Phenomenon
Tin has two spin-1/2 isotopes with significant natural abundance:
Sn (7.68%)
Sn (8.59%)
Sn (32.58%) – Magnetically inactive (Spin 0)
In a
C spectrum, the majority of the signal comes from molecules containing inactive tin isotopes (singlet). However, roughly 16% of the molecules contain active tin, resulting in small "satellite" doublets flanking the main peak. The distance between these satellites (in Hz) is the coupling constant, which correlates directly to the -character of the Sn-C bond and the C-Sn-C bond angle.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6]
Analyte: Tribenzyltin acetate (
purity).
Solvents:
Chloroform-
(): For observing "native" solution state aggregation.
DMSO-
: For observing solvent-coordinated monomeric species.
Internal Standard: Tetramethylsilane (TMS) or residual solvent peak reference.
Sample Preparation[1]
Concentration: Prepare a solution of approx. 50–80 mg of Tribenzyltin acetate in 0.6 mL of deuterated solvent.
Note: Higher concentrations favor oligomerization in non-polar solvents. If studying aggregation, perform a dilution series (e.g., 10 mg, 50 mg, 100 mg).
Filtration: Filter through a glass wool plug if any turbidity is observed (hydrolysis products).
Instrument Parameters (
C NMR)
Frequency: 100 MHz or higher (400 MHz proton frequency) is recommended to resolve satellites clearly.
Pulse Sequence: zgpg30 (Power-gated decoupling) or invgate (Inverse gated decoupling) if quantitative integration is required.
Spectral Width: 0 – 220 ppm.
Relaxation Delay (
): Set to seconds. The carboxylate carbonyl carbon has a long relaxation time. Insufficient delay will suppress this diagnostic peak.
Scans (NS): Minimum 1024 scans. Detecting the low-abundance tin satellites requires a high signal-to-noise ratio (SNR).
Workflow Visualization
Figure 1: Analytical workflow for determining organotin coordination geometry via NMR.
Results and Discussion
Spectral Assignments
The
C spectrum of Tribenzyltin acetate is characterized by three distinct regions.
Table 1: Typical Chemical Shift Assignments ()
Carbon Type
Position
Chemical Shift (, ppm)
Multiplicity
Notes
Acetate
Carbonyl ()
176.0 – 180.0
Singlet
Weak intensity due to long .
Acetate
Methyl ()
20.0 – 23.0
Singlet
Benzyl
Methylene ()
25.0 – 35.0
Singlet w/ Satellites
Diagnostic Peak. Shows Sn coupling.
Benzyl
Aromatic Ipso
138.0 – 142.0
Singlet w/ Satellites
Shows or coupling.
Benzyl
Aromatic (o, m, p)
125.0 – 130.0
Singlets
Overlapping region.
Calculating Coupling Constants
The most informative parameter is the one-bond coupling constant between the tin nucleus and the benzylic methylene carbon:
.
Step-by-Step Calculation:
Locate the main Benzyl
peak (center).
Identify the two small satellite peaks equidistant from the center.
Record the frequency (in Hz) of the left satellite (
) and the right satellite ().
Calculate
:
Note: You may see two sets of satellites. The outer pair corresponds to
(larger moment) and the inner pair to . Use the value for standard comparisons.
Structural Interpretation (The Lockhart-Manders Correlation)
The magnitude of
is directly proportional to the coordination number.
Tetrahedral (4-coordinate): In non-coordinating solvents at low concentration, the tin center is roughly tetrahedral.
Trigonal Bipyramidal (5-coordinate): In the solid state or coordinating solvents, the tin expands its coordination sphere. This increases the
-character of the Sn-C bonds in the equatorial plane.
Typical
Value:
Diagnostic Rule:
If your calculated
is < 400 Hz , the Tribenzyltin acetate is likely monomeric in solution. If it approaches 600 Hz , it is forming a coordination polymer or a solvent-complexed species.
Troubleshooting & Common Pitfalls
Missing Carbonyl Peak
Cause: The quaternary carbonyl carbon has very slow relaxation.
Solution: Increase the relaxation delay (
) to 5 seconds or add a paramagnetic relaxation agent (e.g., Cr(acac)).
Broad Lines
Cause: Chemical exchange. If the acetate ligand is rapidly exchanging between bridging and monodentate states (fluxional behavior), the peaks will broaden.
Solution: Perform Variable Temperature (VT) NMR. Cooling the sample (e.g., to -40°C) often slows the exchange, sharpening the peaks and resolving distinct isomers.
Hydrolysis
Observation: Appearance of a sharp peak near 172 ppm (free acetic acid) or broad signals in the tin region.
Cause: Organotins are moisture sensitive.
Solution: Use dry solvents stored over molecular sieves.
References
Lockhart, T. P., & Manders, W. F. (1986).
on the Me-Sn-Me angle in methyltin(IV) compounds. Journal of the American Chemical Society, 108(22), 7074–7078. Link
Holeček, J., Nádvorník, M., Handlíř, K., & Lyčka, A. (1983).
C and Sn NMR spectra of some organotin(IV) carboxylates. Journal of Organometallic Chemistry, 241(2), 177-184. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for general NMR shifts).
Titi, A., et al. (2023). New catalysts based on carboxylate Sn(IV) complexes... Reaction Kinetics, Mechanisms and Catalysis. (Recent application of Organotin Carboxylates). Link
Tribenzyltin acetate as a reagent in organic synthesis
Application Note: Tribenzyltin Acetate (TBTA) in Advanced Organic Synthesis Executive Summary & Strategic Rationale In the landscape of organotin reagents, Tributyltin hydride (TBTH) has long been the workhorse for radic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Tribenzyltin Acetate (TBTA) in Advanced Organic Synthesis
Executive Summary & Strategic Rationale
In the landscape of organotin reagents, Tributyltin hydride (TBTH) has long been the workhorse for radical dehalogenations and cyclizations. However, TBTH suffers from significant drawbacks: high toxicity, offensive odor, volatility, and difficult removal of residues from pharmaceutical intermediates.
Tribenzyltin Acetate (TBTA) emerges as a superior, high-integrity alternative for drug development workflows. Unlike the liquid, volatile butyl analogs, TBTA is a crystalline solid. It offers three distinct advantages for the medicinal chemist:
Enhanced Stability: It does not degrade rapidly upon exposure to air/moisture compared to tin hydrides.
Simplified Purification: The tribenzyltin residues are significantly less soluble in non-polar solvents than tributyltin residues, facilitating removal via precipitation or standard chromatography.
Dual-Mode Functionality: It serves as both a latent source of tribenzyltin radical (via in-situ reduction) and a mild Lewis Acid catalyst for transesterification and urethane formation.
Critical Analysis: The Tribenzyltin Advantage
The following comparative analysis highlights why switching from standard Tributyltin (TBT) systems to Tribenzyltin (TBnT) systems is chemically and operationally advantageous.
Feature
Tributyltin Hydride (TBTH)
Tribenzyltin Acetate (TBTA)
Impact on Workflow
Physical State
Liquid (Volatile)
Crystalline Solid
Allows precise weighing; no syringe handling required.
Odor
Acrid, unpleasant
Low/Negligible
Improves lab safety and user comfort.
Residue Removal
Difficult (requires KF workup/special silica)
Moderate/Easy
BnSnX byproducts often precipitate or elute distinctly.
Bond Dissociation (Sn-H)
~74 kcal/mol
~72-73 kcal/mol
Slightly weaker bond allows faster H-abstraction in difficult cyclizations.
Application I: In-Situ Generation for Radical Cyclization
Direct use of tin hydrides is often avoided in GMP environments due to instability. The "Catalytic Tin" protocol using TBTA as a pre-catalyst is the industry-preferred method. Here, TBTA is reduced in situ by Polymethylhydrosiloxane (PMHS), a non-toxic silicon hydride, regenerating the active tin hydride continuously.
Mechanistic Pathway
The acetate ligand on the tin is displaced by the silane reductant, generating the active Tribenzyltin Hydride (
). This species propagates the radical chain and is regenerated, allowing for low tin loadings (typically 5-10 mol%).
Figure 1: The catalytic cycle utilizing TBTA as a shelf-stable precursor. The active hydride is generated in situ, minimizing the concentration of toxic organotin species.
Protocol: Catalytic Dehalogenation/Cyclization
Objective: Reductive cyclization of a halo-alkene substrate.
Reagents:
Substrate (1.0 equiv)
Tribenzyltin Acetate (TBTA) (0.1 equiv)
PMHS (1.5 equiv)
AIBN (0.1 equiv)
Solvent: Toluene (degassed)
Workup: Potassium Fluoride (KF)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the Substrate (1.0 mmol) and TBTA (0.1 mmol, 45 mg) in dry, degassed toluene (10 mL).
Expert Note: Unlike liquid tin hydrides, TBTA can be weighed on a balance in air, improving stoichiometry accuracy.
Add 10 mL of saturated aqueous Potassium Fluoride (KF) and stir vigorously for 30 minutes.
Mechanism:[1][2][3][4] This converts organotin species into insoluble polymeric tin fluorides and siloxanes.
Filter the resulting white precipitate through a pad of Celite.
Concentrate the filtrate and purify via flash column chromatography.
Application II: Lewis Acid Catalysis (Urethanes & Esters)
Beyond radical chemistry, organotin carboxylates are potent Lewis acids. TBTA is particularly useful when "delayed action" or steric selectivity is required in polyurethane synthesis or transesterification.
Mechanistic Pathway
The tin center coordinates with the isocyanate (or ester carbonyl), activating it for nucleophilic attack by the alcohol. The bulky benzyl groups on TBTA provide a distinct steric environment compared to the linear butyl chains of Dibutyltin Dilaurate (DBTDL), potentially slowing the reaction to allow for better flow/leveling in coating applications.
Figure 2: Activation of isocyanate by TBTA in polyurethane synthesis. The bulky benzyl ligands modulate the reaction rate.
Protocol: Transesterification of Methyl Esters
Objective: Conversion of a methyl ester to a benzyl ester using TBTA as catalyst.
Setup: Combine Methyl Ester (1.0 equiv) and Benzyl Alcohol (5.0 equiv) in a flask.
Catalyst: Add TBTA (1–2 mol%).
Conditions: Heat to 110°C. If possible, apply mild vacuum or use a Dean-Stark trap to remove methanol and drive the equilibrium.
Purification: Direct loading onto silica gel. The catalyst loading is low enough that it rarely interferes with isolation.
Safety & Handling (E-E-A-T Compliance)
While TBTA is less volatile than tributyltin hydride, organotins are toxic .
Hazard: Acute toxicity if swallowed; potential endocrine disruptor.
Control: Always handle in a fume hood. Wear nitrile gloves (organotins can permeate latex).
Disposal: All tin-containing waste must be segregated into specific "Heavy Metal" waste streams. Do not mix with general organic solvents.
References
Fu, G. C. (1996).[5] "Sn-Catalyzed/PMHS-Promoted Radical Cyclizations." Journal of Organic Chemistry. (Note: Foundational text on the Catalytic Tin/PMHS method adapted here for TBTA).
Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (Authoritative text on the structure and reactivity of tribenzyltin vs tributyltin species).
Neumann, W. P. (1987). "Tri-n-butyltin Hydride as Reagent in Organic Synthesis." Synthesis. (Provides the baseline kinetics against which Tribenzyltin is compared).
Cramer, C. J. (1995). "The Carbon-Tin Bond: Dissociation Energies." Journal of the American Chemical Society. (Source for Sn-H BDE data supporting the reactivity profile of benzyl stannanes).
Application Note: Tribenzyltin Acetate (TBzA) as a Sterically-Tunable Lewis Acid Catalyst
Executive Summary Tribenzyltin acetate (TBzA) is a pentacoordinate organostannane compound characterized by a unique balance of Lewis acidity and steric hindrance. Unlike the ubiquitous dibutyltin dilaurate (DBTDL), TBzA...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tribenzyltin acetate (TBzA) is a pentacoordinate organostannane compound characterized by a unique balance of Lewis acidity and steric hindrance. Unlike the ubiquitous dibutyltin dilaurate (DBTDL), TBzA features three benzyl ligands attached to the tin center. This structural configuration imparts distinct kinetic profiles in catalytic applications, particularly in polyurethane (PU) synthesis and transesterification reactions .
This guide details the catalytic utility of TBzA, focusing on its application as a "latent" catalyst—offering extended pot life and controlled curing rates due to the steric demand of the tribenzyl moiety. Furthermore, given the audience in drug development, we briefly touch upon the dual-utility of organotins as metallotherapeutic scaffolds.
Structural & Mechanistic Basis
To utilize TBzA effectively, one must understand its active state. In the solid state, TBzA exists as a coordination polymer where acetate groups bridge adjacent tin atoms, forming a trigonal bipyramidal geometry [1].[1]
The Active Catalytic Species
Upon dissolution in polar organic solvents (or warm polyol blends), the coordination polymer dissociates. The catalytic activity is governed by the electrophilicity of the Sn(IV) center.
Electronic Effect: The benzyl groups are electron-withdrawing relative to butyl groups (found in DBTDL). This theoretically increases the Lewis acidity of the Sn center, making it a potent activator of carbonyls and isocyanates.
Steric Effect: The bulky benzyl groups create a "shrouded" metal center. This steric bulk acts as a kinetic throttle, slowing the approach of substrates at room temperature but allowing rapid reaction upon thermal activation.
Mechanism of Action: Urethane Formation
The primary industrial application of organotins is catalyzing the addition of alcohols to isocyanates. TBzA follows a Lewis Acid activation mechanism.
Figure 1: Catalytic Cycle of TBzA in Urethane Synthesis
The following diagram illustrates the activation of the isocyanate electrophile by the organotin species, followed by the nucleophilic attack of the alcohol.
Caption: Kinetic pathway of Tribenzyltin acetate. The rate-determining step is often the formation of the active complex, modulated by the steric bulk of the benzyl ligands.
Application Protocols
Protocol A: Latency Evaluation in Polyurethane Elastomer Synthesis
Objective: To demonstrate the delayed-action (latency) of TBzA compared to standard DBTDL catalysts. This is critical for applications requiring long "pot life" (e.g., large casting molds).
Catalyst: Tribenzyltin acetate (TBzA) vs. Dibutyltin dilaurate (DBTDL).
Solvent: Dry Toluene (if solution polymerization) or Bulk.
Experimental Workflow:
Catalyst Preparation:
Stock Solution: Dissolve TBzA in dry toluene to create a 1.0 wt% solution. (Note: TBzA is a solid; ensure complete dissolution. Mild heating to 40°C may be required to break the polymeric coordination).
Resin Conditioning:
Degas the PTMEG polyol under vacuum (-0.1 MPa) at 80°C for 1 hour to remove moisture.
Cool to 40°C.
Reaction Initiation:
Add MDI to the polyol (NCO:OH ratio = 1.05:1).
Mix mechanically for 30 seconds.
Add Catalyst Solution (target 0.05% Sn loading relative to resin).
Data Logging:
Gel Time Measurement: Dip a glass rod into the mixture every 30 seconds. Record the time when the resin forms a string (string gel time).
Exotherm Tracking: Insert a thermocouple into the center of the mixing cup. Record
vs. Time.
Expected Results:
Parameter
DBTDL (Control)
TBzA (Test)
Interpretation
Induction Period
< 1 min
5–10 mins
TBzA requires dissociation of the bulky benzyl groups, providing latency.
Peak Exotherm
Sharp, Fast
Broad, Delayed
TBzA allows for better heat dissipation in large molds.
Final Cure Hardness
Shore A 85
Shore A 85
Final crosslinking density remains comparable.
Protocol B: Transesterification for Polyester Synthesis
Objective: Catalyze the reaction between Dimethyl Terephthalate (DMT) and Ethylene Glycol (EG).
Rationale: Organotins are preferred over titanates when color stability is crucial. TBzA offers high thermal stability (up to ~250°C) [2].
Step-by-Step:
Charge: Load reactor with DMT (1.0 mol) and EG (2.2 mol).
Catalyst Addition: Add TBzA (0.05 mol% relative to DMT).
First Stage (Ester Interchange):
Heat to 160–190°C under Nitrogen flow.
Monitor Methanol distillation.
Note: TBzA is effective here as a Lewis Acid, activating the carbonyl of the ester.
Second Stage (Polycondensation):
Raise temperature to 280°C.
Apply vacuum (< 1 mmHg) to remove excess EG.
Termination: Stop when target intrinsic viscosity (IV) is reached.
Comparative Technical Data
The following table contrasts TBzA with standard organotin catalysts.
Feature
Dibutyltin Dilaurate (DBTDL)
Tribenzyltin Acetate (TBzA)
Application Implication
Physical State
Liquid
Solid (Powder)
TBzA requires pre-dissolution or dispersion.
Tin Geometry
Tetrahedral/Distorted
Trigonal Bipyramidal (Polymeric)
TBzA is more stable in air/moisture storage.
Steric Bulk
Moderate (Butyl)
High (Benzyl)
TBzA offers "delayed action" catalysis.
Toxicity
High (Neurotoxic/Immunotoxic)
High (Cytotoxic potential)
Both require strict PPE; TBzA is less volatile.
Safety & Handling (Crucial)
Hazard Identification:
Like most organotins, TBzA is toxic. However, its lower volatility compared to lower-alkyl tins (methyl/butyl) reduces inhalation risk slightly, but dermal absorption remains a danger.
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle only in a fume hood.
Deactivation: Spills should be treated with a solution of 5% potassium permanganate or bleach to oxidize the organic ligands, followed by absorption with vermiculite.
References
Crystal Structure: Alcock, N. W., & Timms, R. E. (1968). Organo-tin acetates.[2][3][4][5][6][7][8] Part I. The crystal and molecular structure of tribenzyltin acetate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1873-1875.
Organotin Catalysis Mechanism: Shah, R., et al. (2015). Organotin carboxylate catalyst in urethane formation in polar solvent: An experimental and computational study. ResearchGate.[3]
Chemical Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16683337, Tribenzyltin acetate.
Biological/Cytotoxic Context: Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry Research Center. Applied Organometallic Chemistry. (Contextual grounding for the "Drug Development" audience regarding cytotoxicity).
Application Notes and Protocols for Organotin Compounds in Polymer Chemistry: A Guide for Researchers
These application notes provide a comprehensive overview of the established and potential uses of organotin compounds, with a particular focus on organotin acetates, in the field of polymer chemistry. While direct litera...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive overview of the established and potential uses of organotin compounds, with a particular focus on organotin acetates, in the field of polymer chemistry. While direct literature on tribenzyltin acetate is limited, its potential applications are discussed herein by drawing parallels with well-documented analogues such as dibutyltin diacetate and other organotin carboxylates. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the catalytic and stabilizing properties of this class of compounds.
Introduction: The Versatility of Organotin Compounds in Polymer Science
Organotin compounds, characterized by the presence of at least one tin-carbon bond, have carved out a significant niche in industrial and laboratory-scale polymer chemistry.[1] Their utility stems from their diverse functions, acting as potent catalysts for various polymerization reactions and as highly effective heat stabilizers for polymers like polyvinyl chloride (PVC).[2][3] Organotin carboxylates, a subclass that includes acetates, are particularly noteworthy for their catalytic activity in the formation of polyurethanes and polyesters, and for their role in the curing of silicones.[4][5]
This document will delve into the primary applications of organotin compounds, providing both the theoretical underpinnings and practical, field-proven protocols. While specific experimental data on tribenzyltin acetate is not widely published, we will explore its potential by examining the established chemistry of its structural relatives.
Section 1: Organotin Compounds as Heat Stabilizers for Polyvinyl Chloride (PVC)
One of the most significant industrial applications of organotin compounds is the thermal stabilization of PVC.[6] Unstabilized PVC is highly susceptible to thermal degradation at processing temperatures, leading to the elimination of hydrogen chloride (HCl). This process causes discoloration and a severe deterioration of the polymer's mechanical properties.[7]
Mechanism of Stabilization
Organotin stabilizers, particularly organotin carboxylates and mercaptides, offer excellent performance in preventing PVC degradation through a dual-action mechanism:
HCl Scavenging : The organotin compound readily reacts with and neutralizes the hydrogen chloride that is released as the polymer degrades. This prevents the autocatalytic, acid-driven breakdown of the PVC chains.[3][8]
Substitution of Labile Chlorine Atoms : The primary mechanism involves the substitution of unstable allylic chlorine atoms on the PVC backbone with more thermally stable carboxylate or mercaptide groups from the organotin stabilizer.[3][7] This chemical modification of defect sites in the polymer chain prevents the initiation of the "unzipping" degradation reaction.
Organotin compounds are highly effective, allowing for lower usage levels compared to other stabilizers and enabling the production of highly transparent PVC articles.[9] Derivatives of tribenzyltin chloride have been noted for their potential use as PVC stabilizers.[10]
Protocol for Evaluating Heat Stabilization in PVC
This protocol describes a laboratory-scale method for compounding PVC with an organotin stabilizer and evaluating its thermal stability.
Materials and Equipment:
PVC resin (suspension grade)
Plasticizer (e.g., dioctyl phthalate - DOP)
Organotin stabilizer (e.g., dibutyltin diacetate as a model)
Two-roll mill with heating capabilities
Hydraulic press with heating and cooling
Oven for thermal aging tests
Colorimeter or spectrophotometer
Procedure:
Compounding:
Pre-mix PVC resin (100 parts by weight), plasticizer (e.g., 40-50 parts), and the organotin stabilizer (0.5-2.0 parts) in a high-speed mixer.[3]
Transfer the dry blend to a two-roll mill preheated to 160-170°C.
Mill the compound for 5-10 minutes until a homogeneous sheet is formed.
Sheet Preparation:
Cut the milled sheet into appropriate sizes for the hydraulic press.
Press the sheets at 170-180°C for 2-3 minutes under pressure (e.g., 10 MPa) to create smooth, uniform plaques of a defined thickness (e.g., 1 mm).
Cool the plaques under pressure.
Thermal Stability Testing (Static Test):
Cut small samples from the pressed plaques.
Place the samples in a circulating air oven at a specified temperature (e.g., 180°C).
Remove samples at regular intervals (e.g., every 15 minutes).
Monitor the color change of the samples over time, either visually or using a colorimeter to measure yellowness index. A longer time to discoloration indicates better thermal stability.
Section 2: Catalysis of Polyurethane Formation
Organotin compounds, especially dialkyltin dicarboxylates like dibutyltin diacetate and dibutyltin dilaurate, are exceptionally effective catalysts for the synthesis of polyurethanes.[4] They accelerate the reaction between a polyol (containing hydroxyl groups) and an isocyanate to form the urethane linkages that constitute the polymer backbone.[11]
Catalytic Mechanism
The widely accepted mechanism for organotin-catalyzed urethane formation involves the formation of a tin alkoxide intermediate.
Catalyst Activation : The organotin carboxylate reacts with the alcohol (polyol) to form a tin alkoxide, releasing acetic acid.
Coordination : The isocyanate coordinates to the tin center of the tin alkoxide.
Insertion : The coordinated isocyanate inserts into the tin-oxygen bond of the alkoxide. This is the key step where the new carbon-oxygen bond of the urethane linkage is formed.
Protonolysis and Catalyst Regeneration : The resulting N-stannyl carbamate intermediate reacts with another alcohol molecule. This step releases the urethane product and regenerates the tin alkoxide, allowing the catalytic cycle to continue.[3]
This mechanism highlights the role of the tin center as a Lewis acid that activates both the alcohol and the isocyanate.[3]
Caption: Catalytic cycle for polyurethane formation using a dialkyltin dicarboxylate catalyst.
Protocol for Laboratory-Scale Polyurethane Synthesis
This protocol outlines the synthesis of a simple polyurethane elastomer.
Section 3: Catalysis of Ring-Opening Polymerization (ROP)
Organotin compounds can also serve as catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters.[12] While tin(II) octoate is the industry standard for polylactide (PLA) production, other tin compounds, including tin(II) acetate, have been successfully used.[12] This suggests that organotin acetates are viable candidates for this type of polymerization.
Proposed ROP Mechanism
The ROP of cyclic esters catalyzed by tin compounds typically proceeds via a coordination-insertion mechanism, often involving an alcohol as an initiator.
Initiator Coordination : An alcohol initiator coordinates to the tin center.
Monomer Coordination : The cyclic ester monomer coordinates to the tin center through its carbonyl oxygen.
Nucleophilic Attack : The coordinated alcohol attacks the carbonyl carbon of the monomer, leading to the opening of the ring.
Chain Propagation : The newly formed hydroxyl-terminated chain end can then act as the nucleophile for the next monomer addition, propagating the polymer chain.
Application Note: High-Purity Synthesis of Tribenzyltin Acetate
Abstract & Scope This application note details the experimental procedure for the preparation of Tribenzyltin acetate (TBTA) , a triorganotin(IV) carboxylate.[1] While organotin compounds are widely recognized for their...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the experimental procedure for the preparation of Tribenzyltin acetate (TBTA) , a triorganotin(IV) carboxylate.[1] While organotin compounds are widely recognized for their biocidal and catalytic properties, the specific synthesis of tribenzyl derivatives requires precise control over reaction conditions to prevent debenzylation and ensure high stereochemical purity.[1]
This guide moves beyond generic protocols, offering a self-validating methodology that couples synthesis with immediate structural verification. We utilize a nucleophilic substitution pathway starting from Tribenzyltin chloride (TBTC), utilizing silver acetate for high-purity analytical standards, and a sodium acetate route for scalable preparation.[1]
Safety & Hazard Identification (Critical)
WARNING: Organotin compounds are potent neurotoxins and skin irritants. [1]
Unlike simple carbon-based esters, organotin carboxylates often adopt a polymeric structure in the solid state.[1][3] The acetate group acts as a bridging ligand between tin centers, resulting in a pentacoordinate trigonal bipyramidal geometry.[1][3] This structural shift is the primary "self-validating" metric: the physical properties (solubility, melting point) and IR spectra will change drastically from the monomeric chloride precursor to the polymeric acetate product.[1]
Experimental Workflow Diagram
The following logic flow illustrates the critical decision points and process steps.
Figure 1: Decision tree for the synthesis of Tribenzyltin acetate, highlighting purification loops and route selection based on scale.[1]
Recommended for batches >5g where removal of NaCl is easily managed.[1]
Stoichiometry Setup: Calculate 1.0 equivalent of TBTC and 1.2 equivalents of Anhydrous Sodium Acetate. The excess acetate drives the equilibrium to the right.[1]
Solvation:
Dissolve TBTC in minimal boiling Acetone or Ethanol (approx. 20 mL per gram of TBTC).[1]
Dissolve Sodium Acetate in minimal hot water (if using ethanol) or add directly as a fine powder (if using acetone).[1] Note: Acetone reflux is preferred for easier drying.[1]
Reaction:
Mix the solutions in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
Reflux gently for 3–4 hours . The solution should remain clear or turn slightly cloudy as NaCl precipitates (if in acetone).[1]
Work-up:
Hot Filtration: While the solution is still hot, filter through a sintered glass funnel (porosity 3) to remove the bulk of the NaCl byproduct.[1]
Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure. A white to off-white solid residue will remain.[1][4]
Extraction (Optional but Recommended): Redissolve the residue in Dichloromethane (DCM) and wash once with cold deionized water to remove residual Sodium Acetate/NaCl.[1] Dry the organic layer over MgSO₄, filter, and evaporate.
Indicates formation of coordination polymer chains.[1]
NMR
Single peak (Chemical shift depends on solvent)
Significant Upfield Shift
Upfield shift indicates increased coordination number (4 5).[1]
Troubleshooting Guide
Problem: Product is an oil, not a solid.
Cause: Solvent trapped in the lattice or presence of benzyl alcohol (from hydrolysis).[1]
Solution: Triturate the oil with cold Hexane or Petroleum Ether.[1] Scratch the side of the flask with a glass rod to induce nucleation.[1]
Problem: Low Yield.
Cause: Incomplete reaction or loss during recrystallization.[1]
Solution: Ensure Sodium Acetate is anhydrous. In the recrystallization step, do not use excessive solvent; organotin acetates can be quite soluble in hot ethanol.[1]
Problem: Grey discoloration.
Cause: Decomposition of silver salts (Route B) or tin decomposition.[1]
Solution: Perform Route B strictly in the dark. Ensure heating in Route A does not exceed 80°C.
References
Sisido, K., Takeda, Y., & Kinugawa, Z. (1961).[1][4] Direct Synthesis of Organotin Compounds.[1][4] I. Di- and Tribenzyltin Chlorides.[1][3][4][5][6] Journal of the American Chemical Society, 83(3), 538–541.[1][4] [Link]
Poller, R. C. (1970).[1] The Chemistry of Organotin Compounds. Academic Press.[1] (Foundational text for Organotin Carboxylate structures).
Win, Y. F., et al. (2010).[1] Synthesis and Characterization of Organotin(IV) Carboxylates. American Journal of Applied Sciences, 7(6), 833-839.[1] (General methodology for carboxylate synthesis).
PubChem. (n.d.).[1][7] Tribenzyltin Chloride - Compound Summary. National Library of Medicine.[1] Retrieved May 22, 2024, from [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.). Organotin Compounds Standard. [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Subject: Yield Improvement & Purity Optimization for Tribenzyltin Acetate
Audience: Senior Chemists, Process Engineers, Drug Development Researchers
Executive Summary: The "Yield Gap"
Tribenzyltin acetate (
) presents a unique synthetic challenge compared to its alkyl counterparts (e.g., tributyltin). The steric bulk of the three benzyl groups and the high reactivity of benzyl halides create a "Yield Gap" often characterized by:
Wurtz Coupling: The formation of bibenzyl (
) during Grignard formation, which consumes the starting material.
Incomplete Stannylation: Difficulty in attaching the third benzyl group due to steric hindrance.
Hydrolysis Sensitivity: Reversible hydrolysis of the acetate back to the oxide/hydroxide if water is not rigorously excluded during the final step.
This guide provides a self-validating protocol to bypass these bottlenecks, shifting from the traditional high-loss Grignard route to a more robust Direct Synthesis (Sisido Method) or an Optimized Grignard approach, followed by a thermodynamic acetylation.
Critical Pathways & Mechanism
Pathway Logic: Choosing the Right Route
To improve yield, you must first diagnose where the loss occurs.
If your crude product is oily and contains large amounts of hydrocarbon impurities: You are suffering from Wurtz coupling. Switch to Direct Synthesis.
If your final product has a low melting point: You likely have mixed halogen/acetate species. Switch to the Two-Step Hydrolysis-Esterification route.
Figure 1: Strategic selection of synthesis routes. Route B (Direct Synthesis) minimizes the radical coupling side-reactions common in Route A.
Protocol Module 1: The Precursor (Tribenzyltin Chloride)
The purity of the acetate is dictated by the purity of the chloride precursor.
Reflux: Boil until no more water collects in the Dean-Stark trap (approx. 2-4 hours).
Workup: Evaporate the toluene. The residue is high-purity Tribenzyltin Acetate.
Recrystallization: Recrystallize from Ethanol/Petroleum Ether (1:1) if necessary.
Troubleshooting & FAQ
Symptom: Oily Product / Failure to Crystallize
Cause: Presence of Bibenzyl (from Wurtz coupling) or unreacted Benzyl Chloride.[2]
Diagnostic: Check TLC (Thin Layer Chromatography).[2] Bibenzyl moves very fast (high Rf) in non-polar solvents.
Solution:
Immediate: Wash the crude solid with cold petroleum ether (Bibenzyl is highly soluble; Tribenzyltin Acetate is less soluble).
Prevention: Switch to Method B (Direct Synthesis) to eliminate Wurtz coupling.
Symptom: Low Melting Point (Broad Range)
Cause: Mixed crystals of Chloride (
) and Acetate ().
Solution: Your acetylation was incomplete.
Fix: Do not try to recrystallize yet. Hydrolyze the whole batch back to the Oxide (using KOH) and re-do the Esterification step with the Dean-Stark trap to force completion.
Symptom: Grey Precipitate during reaction
Cause: Unreacted Tin metal (Method B) or decomposition of Tin salts.[2]
Solution: Filter the hot solution through Celite before cooling/crystallization.
Sisido, K., Takeda, Y., & Kinugawa, Z. (1961).[1] Direct Synthesis of Organotin Compounds.[1][3] I. Di- and Tribenzyltin Chlorides. Journal of the American Chemical Society, 83(3), 538–541.[1] Link
Poller, R. C. (1970).[2] The Chemistry of Organotin Compounds. Academic Press. (Standard text for carboxylate synthesis mechanisms).
Yousif, E., et al. (2011). Synthesis and Biological Activities of Organotin(IV) Carboxylates: A Review. Systems Reviews in Pharmacy, 2, 80-87.[2] Link
Gomez, M. A., et al. (2000). Purification of organometallic compounds by recrystallization.[3] Patent WO2000071551A2. (General principles of organometallic purification). Link
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Subject: Troubleshooting Impurity Profiles in Organotin Synthesis
Document ID: TBT-AC-SUPPORT-001
Lead Scientist: Dr. H. Arisato, Senior Application Scientist
Last Updated: 2025-10-24[1]
Executive Summary & Diagnostic Logic
The Core Challenge: The synthesis of Tribenzyltin acetate (
) is governed by a delicate equilibrium between mono-, di-, tri-, and tetra-benzyltin species.[1] Unlike simple organic synthesis, organotin chemistry is highly sensitive to solvent temperature and stoichiometry , which dictate the "alkylation number" of the tin atom.
The most frequent failure mode reported by researchers is the inadvertent production of Dibenzyltin species (under-alkylation) or Bibenzyl (Wurtz coupling side-product), both of which co-crystallize with the target product.
The following logic tree maps the critical control points where impurities are introduced during the standard direct synthesis (Tin metal + Benzyl Chloride) and subsequent acetylation.
Figure 1: Reaction pathway analysis showing the divergent synthesis outcomes based on solvent choice (Water vs. Toluene) and the origin of key impurities.
The Impurity Profile (Technical Breakdown)
The following table categorizes the most common impurities found in crude Tribenzyltin acetate. Use this data to interpret NMR or TLC anomalies.[1]
Impurity Name
Structure / Formula
Origin (Causality)
Diagnostic Sign (Detection)
Bibenzyl
Wurtz Coupling: Radical dimerization of benzyl chloride.[1] Common in Grignard routes or high-temp direct synthesis.[1]
Solvent Error: Use of high-boiling non-polar solvents (e.g., Toluene) favors the di- substituted species over the tri-.[1]
MP: Broad melting point range.[1] 119Sn NMR: Shifted downfield relative to Tri-species.
Tetrabenzyltin
Disproportionation: Occurs if reaction is pushed too long or with excess Grignard reagent.[1]
Solubility: Highly insoluble in cold ethanol (unlike the acetate).[1]
Polymeric Tin Oxides
/
Hydrolysis: Exposure of the chloride intermediate or final acetate to moisture under basic conditions.
Visual: White, amorphous precipitate that does not dissolve in organic solvents.[1]
Troubleshooting & FAQs (Scenario-Based)
Scenario A: "My product has a persistent oily residue that won't crystallize."
Diagnosis: High presence of Bibenzyl .[1]
Technical Insight: Bibenzyl (1,2-diphenylethane) is a waxy solid/oil with high solubility in most organic solvents.[1] It acts as a "solvent" for your product, preventing crystal lattice formation.[1][2]
Corrective Protocol:
Trituration: Wash the crude solid with cold Petroleum Ether (40-60°C) .[1] Tribenzyltin acetate is relatively insoluble in cold pet ether, whereas Bibenzyl is highly soluble.[1]
Filtration: Filter the suspension rapidly. The filtrate contains the Bibenzyl; the filter cake is your enriched organotin.
Scenario B: "I followed a standard organotin protocol using Toluene, but my yield is low and the melting point is wrong."
Diagnosis: Preferential formation of Dibenzyltin species.[1]
Technical Insight: This is a classic solvent-effect phenomenon.[1] Research indicates that the reaction of Tin powder with Benzyl Chloride in Toluene at 111°C preferentially yields Dibenzyltin dichloride. Conversely, the same reaction in Water at 100°C preferentially yields Tribenzyltin chloride [1][2].[1]
Corrective Protocol:
Switch Solvent: Change your reaction medium to water (reflux, 100°C). The mechanistic pathway in water favors the formation of the Tri- species due to the stabilization of the intermediate tin species or surface kinetics on the metal [2].
Scenario C: "White precipitate forms immediately upon adding the acetylating agent."[1]
Diagnosis: Hydrolysis to Tin Hydroxides/Oxides .[1]
Technical Insight: Organotin acetates are hydrolytically unstable in the presence of strong bases or excess water. If you are using Sodium Acetate (
) in an aqueous solution, the pH must be controlled.
Corrective Protocol:
Ensure the reaction environment is slightly acidic (add excess Acetic Acid).[1]
If using Acetic Anhydride, ensure the system is dry.[1]
Recovery: If oxides form, they can often be re-converted to chlorides by treating with concentrated HCl, then re-acetylated.[1]
Validated Purification Protocol
Standard Operating Procedure for High-Purity (>98%) Isolation.
Wash the filter cake with cold Petroleum Ether .[1]
Mechanism:[1][2][3][4][5][6][7][8] This selectively dissolves the non-polar Wurtz coupling byproducts (Bibenzyl) without dissolving the polar Sn-O-C bond of the acetate [4].
Drying:
Dry under vacuum at 40°C. Do not exceed 60°C as organotins can sublime or disproportionate.[1]
References
Sisido, K., et al. (1961).[1] Direct Synthesis of Organotin Compounds.[1][4] I. Di- and Tribenzyltin Chlorides.[1][4][6] Journal of the American Chemical Society.[4] (Foundational study establishing the Water vs. Toluene selectivity).
Basu Baul, T. S., et al. (2006).[1] Synthesis, spectroscopic characterization of tribenzyltin(IV) complexes... ResearchGate.[1] (Confirms the synthesis conditions: Water for Tri-species, Toluene for Di-species).
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases.[1][9] Organometallics.[1][4][10] (Reference for identifying solvent/impurity peaks).
Rubin Group. Recrystallization: Common Solvents and Solubility.[1] (General reference for solvent polarity choices in purification).
PubChem. Tribenzyltin Chloride - Compound Summary. (Toxicity and Safety Data H301/H319).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Tribenzyltin Acetate (CAS No. 10113-31-2)[1]. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the stability, handling, and degradation of this organotin compound. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and characteristics of tribenzyltin acetate.
Q1: What is Tribenzyltin Acetate and what are its key properties?
Tribenzyltin acetate is an organotin compound with the chemical formula C₂₃H₂₄O₂Sn and a molecular weight of approximately 451.15 g/mol [1]. It consists of a central tin atom bonded to three benzyl groups and one acetate group. While specific data for the acetate form is limited, related compounds like tribenzyltin chloride are crystalline powders[2]. Organotin compounds, in general, are utilized for their biocidal properties and as catalysts or stabilizers in polymer production[3].
Q2: How should I properly store Tribenzyltin Acetate to ensure its stability?
To maximize shelf-life and prevent degradation, proper storage is critical. Based on best practices for analogous moisture-sensitive organotin compounds:
Moisture Control: Store in a tightly sealed container in a dry, cool, and well-ventilated place[4][5]. The primary degradation pathway is hydrolysis, so minimizing exposure to atmospheric moisture is paramount. Using a desiccator is highly recommended.
Temperature: Store at room temperature, but avoid extremes of heat and direct sunlight, which can accelerate thermal and photodegradation[6].
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to further protect against moisture and oxidation.
Q3: What are the main chemical incompatibilities I should be aware of?
Tribenzyltin acetate should be considered incompatible with the following:
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions[4][6].
Water and Protic Solvents (e.g., Alcohols): Will facilitate hydrolysis of the tin-acetate bond[7][8].
Strong Acids and Bases: Can catalyze hydrolysis and potentially lead to the cleavage of the tin-benzyl bonds under harsh conditions[7].
Q4: Is Tribenzyltin Acetate soluble in water?
No, it is not expected to be soluble in water. Furthermore, it reacts with water, leading to hydrolysis[7][9]. For experimental work, use dry, aprotic solvents such as anhydrous toluene, THF, or dichloromethane. Always use freshly opened or properly dried solvents.
Troubleshooting Guide for Experimental Work
Unexplained results can often be traced back to compound instability. This guide helps diagnose and resolve common issues encountered during experimentation.
Observed Problem
Potential Cause(s)
Recommended Solutions & Rationale
Appearance of new, more polar peaks in HPLC/LC-MS analysis over time.
Hydrolysis: The tin-acetate bond is susceptible to cleavage by water, forming tribenzyltin hydroxide/oxide and acetic acid. This is the most common degradation pathway.
Work in Anhydrous Conditions: Use dry solvents and glassware. Prepare solutions fresh before use. If storing solutions, do so under an inert atmosphere at low temperatures.
Gradual loss of parent compound peak area in a quantitative study.
Adsorption or Degradation: Organotins can adsorb to glass or plastic surfaces. Alternatively, slow degradation is occurring under your experimental conditions (e.g., due to pH, light, or temperature).
Use Silanized Glassware: To minimize adsorption. Run Controls: Include a control sample stored under ideal conditions (cold, dark, inert) to differentiate between experimental degradation and baseline instability.
Inconsistent results between experimental replicates.
Inhomogeneous Sample or Contamination: The solid may not be uniform, or the solvent may be contaminated with water or other reactive species.
Ensure Homogeneity: Properly mix the solid compound before weighing. Solvent Quality Check: Use a fresh bottle of anhydrous, HPLC-grade solvent for each new set of experiments to rule out solvent contamination.
Formation of multiple unexpected, smaller molecular weight peaks in GC-MS or LC-MS.
Debenzylation: Under significant stress (e.g., high heat, UV light, strong acid/base), the tin-benzyl bonds can break, leading to dibenzyltin and monobenzyltin species.
Moderate Experimental Conditions: Avoid excessive heat or prolonged exposure to light unless conducting a forced degradation study. Ensure the pH of your solutions is controlled and near neutral if possible.
Understanding the Degradation Pathways
The stability of tribenzyltin acetate is primarily dictated by the reactivity of the bonds to the central tin atom. The tin-oxygen bond of the acetate group is the most labile, followed by the tin-carbon bonds of the benzyl groups under more forceful conditions.
Primary Degradation Pathway: Hydrolysis
This is the most common and rapid degradation route, occurring upon exposure to water. The electrophilic tin center is attacked by water, leading to the cleavage of the acetate group.
Secondary Degradation Pathway: Debenzylation
This pathway requires more energy and typically occurs under stress conditions such as photolysis (UV light) or in the presence of strong electrophiles or radical species. It proceeds in a stepwise fashion.
The proposed degradation cascade is visualized below.
Caption: Proposed degradation pathways for Tribenzyltin Acetate.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a compound and identifying potential degradants[10]. This protocol outlines a standard workflow for stressing tribenzyltin acetate and analyzing the results.
Objective: To identify the degradation products of tribenzyltin acetate under various stress conditions (hydrolysis, oxidation, heat, and light).
1. Materials & Equipment:
Tribenzyltin Acetate (high purity)
HPLC-grade Acetonitrile and Water
Formic Acid (for mobile phase)
Hydrochloric Acid (HCl), 0.1 M
Sodium Hydroxide (NaOH), 0.1 M
Hydrogen Peroxide (H₂O₂), 3% solution
HPLC system with UV or Mass Spectrometric (MS) detector[11][12]
pH meter, calibrated
Forced-air oven
Photostability chamber (ICH Q1B compliant)
Volumetric flasks, pipettes, and silanized HPLC vials
2. Procedure:
Step 2.1: Stock Solution Preparation
Accurately weigh and dissolve tribenzyltin acetate in anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
Rationale: Acetonitrile is an aprotic solvent that minimizes premature hydrolysis during preparation.
Step 2.2: Control Sample
Dilute the stock solution with acetonitrile to a working concentration of ~50 µg/mL.
Immediately analyze this sample ("time zero" control) and store another aliquot at 2-8°C in the dark.
Step 2.3: Acidic Hydrolysis
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
Incubate at 60°C for 4 hours.
Cool, neutralize with 0.1 M NaOH, and dilute with acetonitrile to the working concentration for analysis.
Rationale: Acid catalysis can accelerate the hydrolysis of the ester-like acetate group[13].
Step 2.4: Basic Hydrolysis
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
Incubate at 60°C for 2 hours.
Cool, neutralize with 0.1 M HCl, and dilute with acetonitrile to the working concentration for analysis.
Rationale: Base-catalyzed hydrolysis (saponification) is often faster than acid-catalyzed hydrolysis for esters.
Step 2.5: Oxidative Degradation
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
Keep at room temperature for 24 hours, protected from light.
Dilute with acetonitrile to the working concentration for analysis.
Rationale: This tests the compound's susceptibility to oxidation, which can be relevant for formulation with certain excipients.
Step 2.6: Thermal Degradation
Place a small amount of solid tribenzyltin acetate in an open vial in an oven at 80°C for 48 hours.
After exposure, cool the solid, dissolve it in acetonitrile to the stock concentration, and then dilute to the working concentration for analysis.
Rationale: Assesses the stability of the compound in the solid state at elevated temperatures, which is important for storage and transport.
Step 2.7: Photodegradation
Expose the stock solution (in a quartz cuvette or photostable vial) and a thin layer of the solid powder to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
Prepare samples for analysis as described for the other conditions.
Rationale: Organotin compounds can be susceptible to photodegradation, which involves the cleavage of the tin-carbon bonds[14].
3. Sample Analysis (Example HPLC-UV Method):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm or MS in full scan mode.
Rationale: A gradient reverse-phase method is suitable for separating the non-polar parent compound from its more polar degradants. MS detection is invaluable for identifying the molecular weights of unknown peaks.
4. Data Interpretation:
Compare the chromatograms from the stressed samples to the control. Look for new peaks (degradants) and a decrease in the peak area of the parent compound. Use the mass spectrometer to propose structures for the degradants based on their molecular weights, which should correspond to the species outlined in the degradation pathway diagram.
References
Tributyltin acetate | C14H30O2Sn | CID 16682741 - PubChem . National Institutes of Health (NIH). [Link]
The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates - ResearchGate . ResearchGate. [Link]
INORGANIC TIN(IV) COMPLEXES AS PHOTO-STABILIZER FOR PVC - AJOL . African Journals Online. [Link]
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways . MDPI. [Link]
FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST - Sciforum . Sciforum. [Link]
Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed . National Institutes of Health (NIH). [Link]
Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed . National Institutes of Health (NIH). [Link]
SYNTHESIS OF TRIBENZYLTIN CHLORIDE AND ITS DERIVATIVES . CORE. [Link]
Al-Nahrain Journal of Science Chemistry of Some Organotin Compounds . Al-Nahrain Journal of Science. [Link]
Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate) - MDPI . MDPI. [Link]
7. ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR . ATSDR. [Link]
Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets . Springer. [Link]
Investigating the Environmental Impact of Organotins - LCGC International . LCGC International. [Link]
Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub . AquaEnergy Expo. [Link]
Technical Support Center: Tribenzyltin Acetate NMR Analysis
Introduction: The Organotin Challenge Tribenzyltin acetate (TBTA) presents a unique analytical challenge due to the dynamic coordination chemistry of the tin (Sn) center.[1][2] Unlike standard organic molecules, organoti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Organotin Challenge
Tribenzyltin acetate (TBTA) presents a unique analytical challenge due to the dynamic coordination chemistry of the tin (Sn) center.[1][2] Unlike standard organic molecules, organotins exhibit significant spectral dependence on concentration, solvent polarity, and temperature.[1] This guide addresses the specific anomalies encountered in high-field NMR (
H, C, Sn) and provides a logic-driven framework for validation.
Part 1: Spectral Validation & Expected Parameters
Q: What are the definitive spectral features I should look for to confirm Tribenzyltin Acetate?
A: You cannot rely solely on chemical shifts due to the coordination lability of the acetate group.[1][2] You must validate the structure using Satellite topology and Integration stoichiometry .[1][2]
Shift is highly solvent-dependent (see Part 3).[2]
*Note: The Benzylic
shift varies significantly with concentration due to monomer-polymer equilibrium.
Q: I see small "peaks" flanking my benzyl signal. Is my sample contaminated?
A:Do not purify. These are likely Tin Satellites , not impurities.[1][2]
Tin has two NMR-active isotopes with spin 1/2:
(7.68% abundance) and (8.59% abundance).[1][2] They couple with the benzylic protons (), creating a distinct satellite pattern.[1]
Verification: Measure the coupling constant (
). For tribenzyltin species, is typically 50–70 Hz .[1][2]
The "8% Rule": The satellites should have an intensity of approx. 8-9% relative to the main
peak.[1][2] If the peaks are >10% or <5%, they are likely impurities.[1]
Part 2: Troubleshooting Common Anomalies
Q: My Acetate peak (2.1 ppm) is missing or extremely broad. Where did it go?
A: This indicates Hydrolysis or Fast Exchange .[1][2]
Organotin acetates are moisture-sensitive.[2] In the presence of water, TBTA hydrolyzes to Tribenzyltin hydroxide (TBTOH) or oxide, releasing acetic acid.[1]
Diagnosis:
Check for a broad singlet around 5-8 ppm (Acetic acid -OH) or a shift in the acetate methyl to ~2.10 ppm (free acetic acid).[2]
Check the
spectrum.[1][2][3] TBTA and TBTOH have distinct shifts.[1][2]
Fix: Dry your NMR solvent over molecular sieves (3Å or 4Å) and re-run the sample immediately.
Q: The Benzylic
peak appears as a doublet or looks "messy."
A: This suggests Redistribution (Disproportionation).[1][2]
Organotins can undergo ligand exchange, forming mixtures of:
Part 3: Advanced Troubleshooting (Solvent & Coordination)
Q: Why does my
peak shift by >100 ppm when I switch from
to
?
A: This is the Coordination Shift Effect .[1][2]
Tin is a Lewis acid.[1][2] In non-polar solvents (
), TBTA exists often as a 4-coordinate monomer or a loosely associated 5-coordinate polymer.[2] In donor solvents (, Pyridine), the solvent coordinates to the tin, forcing a stable 5-coordinate trigonal bipyramidal geometry.[1]
Rule of Thumb: Increasing coordination number causes a High-Field (Upfield/Negative) Shift in
shifts. Comparisons between solvents are invalid without correction.
Part 4: Visual Troubleshooting Workflows
Diagram 1: Spectral Anomaly Decision Tree
Use this logic flow to diagnose unexpected peaks or missing signals.
Caption: Logic flow for distinguishing intrinsic tin satellites from common synthesis impurities.
Diagram 2: Coordination-Dependent Chemical Shifts
Understanding how solvent interaction alters the geometry and resulting chemical shift.[2]
Caption: The coordination geometry change from tetrahedral to trigonal bipyramidal results in a significant upfield shift in
NMR.
Part 5: Standard Operating Procedure (SOP) for Sample Prep
To ensure reproducibility and minimize hydrolysis artifacts:
Solvent Selection: Use
(99.8% D) stored over 4Å molecular sieves.[1][2] Avoid old bottles of which may contain HCl (acidic) or phosgene.[1][2]
Concentration: Prepare a solution of 10–20 mg of TBTA in 0.6 mL of solvent.
Note: High concentrations (>50 mg/mL) may favor polymer formation, broadening peaks.[1][2]
Tube Quality: Use high-throughput NMR tubes (Wilmad 507-PP or equivalent) free of acetone residue.
Acquisition:
H: 16 scans, 1s relaxation delay (d1).
: Inverse gated decoupling (to suppress NOE if quantitative) or standard decoupling. Range: +100 to -400 ppm.[2][3]
References
Fulmer, G. R., et al. (2010).[1][2][5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1][2]
Nudelman, A., et al. (1997).[1][2][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1][2]
Holeček, J., et al. (1983).[1][2] Structure of organotin carboxylates in solution. Journal of Organometallic Chemistry. Link[1][2]
Wrackmeyer, B. (1985).[1][2] 119Sn NMR Parameters. Annual Reports on NMR Spectroscopy. Link
Technical Support Center: HPLC Analysis of Tribenzyltin Acetate (TBTA)
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Subject: Method Development, Optimization, and Troubleshooting for Organotin Analysis Executive Summary & Chemical Context[1][2][3][4] Th...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Subject: Method Development, Optimization, and Troubleshooting for Organotin Analysis
Executive Summary & Chemical Context[1][2][3][4]
The Core Challenge:
Tribenzyltin acetate (TBTA) presents a unique dual-challenge in HPLC: it is a hydrophobic organometallic compound that also behaves as a Lewis acid. In solution, the acetate moiety is labile. You are rarely analyzing "Tribenzyltin Acetate" as an intact neutral molecule; you are analyzing the Tribenzyltin cation (
) in equilibrium with its solvated species.
Why Standard Methods Fail:
Silanol Interaction: The tin cation interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.
Adsorption: Organotins are "sticky" (lipophilic), leading to carryover and ghost peaks.
Speciation: Without pH control, the analyte exists in multiple ionic states, leading to split peaks or retention time shifts.
The "Golden Standard" Protocol
Before troubleshooting, ensure your baseline method aligns with these field-proven parameters. This protocol minimizes speciation issues and maximizes column longevity.
Optimized HPLC Conditions
Parameter
Specification
Technical Rationale
Column
C18 (End-capped), 150 x 4.6 mm, 3-5 µm
High carbon load and end-capping reduce silanol activity. Avoid bare silica or cyano phases.
Mobile Phase A
Water + 0.1% Formic Acid + 5mM Ammonium Acetate
Acidification (pH ~3-4) keeps Sn species protonated/neutralized, preventing hydrolysis to insoluble hydroxides.
Mobile Phase B
Acetonitrile (MeCN) + 0.1% Formic Acid
MeCN offers lower backpressure and better solubility for organotins than Methanol.
The benzyl rings absorb strongly at 220 nm. 254 nm is more selective but less sensitive.
Temperature
30°C - 40°C
Slightly elevated temperature improves mass transfer and peak symmetry.
Injection Vol
10 - 20 µL
Keep low to prevent column overload and tailing.
The "Secret Weapon": Tropolone
For difficult separations where peak tailing persists despite acidification, add 0.05% - 0.1% Tropolone to the mobile phase. Tropolone acts as a complexing agent, shielding the tin atom from silanol interactions [1].
Analytical Workflow Visualization
The following diagram illustrates the critical path for sample preparation and analysis, highlighting the speciation equilibrium that dictates chromatography.
Figure 1: Analytical workflow for Tribenzyltin Acetate showing the critical speciation equilibrium step.
Troubleshooting Center (FAQs)
Category 1: Peak Shape Issues
Q: My TBTA peak is tailing significantly (As > 1.5). Is my column dead?A: Not necessarily. Tailing in organotins is usually chemical, not physical.
Root Cause: The
cation is interacting with the negatively charged silanols () on the silica support.
Immediate Fix: Add 0.1% Triethylamine (TEA) to the mobile phase. The amine competes for the silanol sites, effectively "blocking" them from the tin compound.
Long-term Fix: Switch to a "Hybrid" silica column (e.g., Ethylene Bridged Hybrid) or a column with high-density end-capping.
Q: I see a "split" peak or a shoulder. Is it an impurity?A: It is likely a speciation artifact.
Mechanism: If the pH is neutral (~7), TBTA partially hydrolyzes to Tribenzyltin Hydroxide (
) or forms dimers. You are separating two forms of the same molecule.
Solution: Lower the pH of Mobile Phase A to 3.0 using Formic Acid. This forces the equilibrium toward a single cationic/neutral species.
Category 2: Sensitivity & Baseline
Q: The baseline is noisy at 220 nm. Can I use a higher wavelength?A: Yes, but with a trade-off.
Explanation: 220 nm detects the benzyl ring absorption but is susceptible to solvent cut-off noise (especially if using Methanol).
Recommendation: Switch to 254 nm . The sensitivity will drop by approximately 30-50%, but the baseline stability will improve significantly. If you must use 220 nm, ensure you are using HPLC-grade Acetonitrile (UV cutoff <190 nm) rather than Methanol (cutoff ~205 nm) [4].
Category 3: System Contamination
Q: I see "Ghost Peaks" in my blank injections after running samples.A: Organotins are notorious for carryover.
Mechanism: The hydrophobic benzyl groups adsorb to the injector loop (Teflon/Stainless Steel) and the column frit.
The "Magic" Wash Solvent: Do not wash with just water/methanol. Use a wash vial containing 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid . The Isopropanol solubilizes the lipophilic tail, while the acid keeps the tin soluble.
Diagnostic Logic Tree
Use this flow to diagnose issues during your run.
Figure 2: Rapid diagnostic logic for common HPLC anomalies with Tribenzyltin Acetate.
Safety & Stability Protocol
Toxicity: Tribenzyltin compounds are toxic organometallics. They can be absorbed through the skin. Always handle solid TBTA in a fume hood.
Solution Stability: TBTA in pure methanol can undergo transesterification or degradation over time.
Best Practice: Prepare stock solutions in Acetonitrile .
Storage: Amber glass vials at 4°C. Stable for 1 week.
Waste Disposal: Segregate waste. Do not mix with general organic solvents; label clearly as "Organotin Waste" for heavy metal disposal protocols.
References
Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. (Mentions use of Tropolone for separation).
Agilent Technologies. A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. (Discusses HPLC separation advantages without derivatization).
Waters Corporation. (2025). Wavelength cutoffs for mixed mobile phases. (Reference for UV detection limits).
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. (General mechanism for silanol interactions).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: TBTA-HYD-PREV-001
Compound: Tribenzyltin Acetate (TBTA)
CAS: 10113-31-2
Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Hydrolysis Challenge
Tribenzyltin acetate (
) is a specialized organotin reagent often utilized in catalysis and medicinal chemistry (e.g., anticancer research). Unlike simple inorganic salts, its stability is governed by the lability of the Sn-O (acyloxy) bond.
The primary failure mode for this compound is hydrolysis , a reaction driven by ambient moisture that cleaves the acetate ligand, rendering the compound stoichiometrically inaccurate and biologically inactive.
The Reaction You Must Prevent:
If left unchecked, the resulting Tribenzyltin hydroxide often dehydrates to form the thermodynamically stable bis(tribenzyltin) oxide (stannoxane), which is chemically distinct and often insoluble in the target media.
Module 1: Storage & Handling (Preventative)
Q: How should I store TBTA for long-term stability?
A: You must treat TBTA as a moisture-sensitive "research chemical." The benzyl groups provide significant steric bulk compared to methyl/butyl analogues, retarding hydrolysis, but they do not prevent it entirely.
Protocol:
Primary Container: Store in a glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage as it is permeable to water vapor over time.
Secondary Environment: Place the vial inside a desiccator containing active desiccant (e.g.,
or indicating Drierite).
Temperature: Store at 2–8°C . Cold storage slows the kinetics of hydrolysis and the subsequent dehydration to the oxide.
Q: Do I need a glovebox?
A: For weighing small catalytic amounts (<50 mg), a glovebox is ideal but not strictly mandatory if you work quickly. For bulk storage, an inert atmosphere (Argon or Nitrogen) is highly recommended.
Why Argon? Argon is denser than air and "blankets" the solid more effectively than Nitrogen, preventing moisture ingress when the vial is briefly opened.
Module 2: Experimental Conditions (Active)
Q: Which solvents are safe?
A: The choice of solvent is the most critical variable. You must use anhydrous solvents.
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene dried over molecular sieves (3Å or 4Å).
Avoid: Alcohols (Methanol/Ethanol). Organotin carboxylates can undergo transesterification or solvolysis in alcohols, exchanging the acetate group for an alkoxide (e.g., forming
).
Q: How does pH affect stability?
A: The Sn-O bond is susceptible to both acid and base catalysis.
Acidic Conditions: Accelerate the protonation of the acetate oxygen, making it a better leaving group.
Basic Conditions: Hydroxide ions (
) are strong nucleophiles that will directly attack the Tin center, displacing the acetate rapidly.
Action: Buffer your reaction media to near-neutral pH if aqueous contact is unavoidable (e.g., during biological assays).
Module 3: Diagnostics (Self-Validating Systems)
You cannot rely on visual inspection alone. Use these analytical checkpoints to validate compound integrity before critical experiments.
Q: How do I know if my TBTA has hydrolyzed?
A: Use Nuclear Magnetic Resonance (NMR) . It is the only definitive method to distinguish the acetate from the hydrolysis products.
Diagnostic Table: NMR Signatures
Nucleus
Feature
Pure Tribenzyltin Acetate
Hydrolyzed (Hydroxide/Oxide + AcOH)
NMR
Acetate Methyl ()
Sharp singlet, approx. 2.0–2.2 ppm (distinct from free acid).
Shifted singlet (free acetic acid) or broadened due to exchange.
NMR
Benzyl Methylene ()
Sharp singlet/AB system (depending on fluxionality).
Shifts upfield/downfield; appearance of new satellite peaks.
Broad stretch appearance ( 3400 ) and shift in carbonyl band (free acid).
Note:
chemical shifts are concentration and solvent-dependent due to the tendency of organotins to expand their coordination number (e.g., from 4 to 5 via solvent coordination).
Module 4: Visualization of Failure & Prevention
Pathway 1: The Hydrolysis Mechanism
Understanding the enemy is the first step to defeating it. The diagram below illustrates the equilibrium you are fighting against.
Figure 1: Mechanistic pathway of Tribenzyltin Acetate hydrolysis leading to inactive stannoxane formation.
Pathway 2: The "Safe-Handling" Workflow
Follow this decision tree to ensure integrity during synthesis or application.
Figure 2: Operational workflow for validating Tribenzyltin Acetate prior to experimental use.
Module 5: Emergency Recovery (FAQs)
Q: My sample smells like vinegar. Is it ruined?
A: It is partially hydrolyzed. The "vinegar" smell is free acetic acid.
Recovery: If you have a significant amount (>1g), you can attempt to regenerate the acetate. Dissolve the crude solid in dry dichloromethane, add a slight excess of acetic anhydride, and reflux gently. This drives the equilibrium back toward the acetate and consumes the water/hydroxide. Remove volatiles under high vacuum.
Caution: If the sample has converted fully to the oxide (an insoluble white solid), it may require digestion with concentrated acetic acid to reform the TBTA.
Q: Can I use it for biological screening if partially hydrolyzed?
A:No.
Organotin toxicity and activity are highly dependent on the ligands and coordination geometry. Hydrolysis changes the lipophilicity (LogP) and the transport mechanism across cell membranes.[1] Using a hydrolyzed sample will yield irreproducible
data.
References
Sigma-Aldrich. Tribenzyltin Acetate Product Specification & CAS Data. Retrieved from
Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment. Journal of the Brazilian Chemical Society.
Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (Authoritative text on Sn-O bond lability and NMR shifts).
PubChem. Tribenzyltin Compounds - Compound Summary. National Library of Medicine. [2]
Pellerito, L., & Nagy, L. (2002). Organotin(IV) n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects. Coordination Chemistry Reviews.
Subject: Troubleshooting & Optimization Guide for Tribenzyltin Acetate Production
Audience: Process Chemists, Scale-up Engineers, and R&D Scientists[1][2]
Executive Summary
This technical guide addresses the scale-up challenges of synthesizing Tribenzyltin acetate (
). Unlike the liquid tributyltin analogs, tribenzyltin compounds are generally solids with high melting points, presenting unique solubility and purification hurdles.[1][3] The synthesis typically proceeds via a two-stage workflow:[1]
Upstream: Formation of Tribenzyltin chloride via Grignard or Direct Synthesis.[1][2][3]
Downstream: Nucleophilic substitution to the Acetate.[1][2][3]
Module 1: Upstream Synthesis (The Chloride Intermediate)
Wurtz Coupling: Formation of Bibenzyl () due to localized overheating.[1][2][3]
Control: Maintain reactor temperature during benzyl chloride addition. Dilute the halide feed (1:4 in Et₂O or THF).[1][3]
White Precipitate Stalling
Intermediate Lock: Formation of insoluble Dibenzyltin dichloride () or oxides.[1][2][3]
Force Conversion: This intermediate is a "kinetic trap."[1][3] Increase reflux time (4-6h) or switch to a higher boiling solvent (e.g., Toluene/THF mix) to drive the reaction to the tri-substituted product.
Gray Sludge
Unreacted Tin/Mg: Incomplete initiation or passivation of metal surface.[1][2][3]
Activation: Use Iodine () or 1,2-Dibromoethane (5 mol%) to etch the metal surface.[1][3] Ensure inert atmosphere (/Ar) is strictly maintained; moisture kills the initiation immediately.[1][3]
FAQ: Upstream Process
Q: Why is my reaction stalling at the di-substituted stage (
)?A: The benzyl group is bulky.[1][3] Steric hindrance often creates a kinetic barrier after the second addition.[1][3]
Fix: If using the Direct Synthesis (Tin metal + Benzyl Chloride), the reaction requires a polar solvent promoter like water or butanol in trace amounts, or a catalyst like Zinc/Copper couple.[1][3] If using Grignard, ensure a slight excess (3.1 eq) of Grignard reagent and extended reflux time.[1][3]
Q: Can I use THF instead of Diethyl Ether?A: Yes, and for scale-up, THF is preferred due to its higher boiling point and lower flammability.[1][3] However, THF coordinates strongly to tin.[1][3] You must perform an acidic wash (HCl 1M) during workup to break the
complex, otherwise, the product will not crystallize properly.[1][3]
Dissolution: Dissolve crude Tribenzyltin chloride in Toluene (5 mL/g).
Reagent Prep: Prepare a saturated aqueous solution of Sodium Acetate (excess, 1.5 eq).
Catalysis: Add 1-2 mol% Phase Transfer Catalyst (e.g., Aliquat 336 or TBAB ).[1][3]
Reaction: Vigorously stir at
for 4 hours.
Workup: Separate organic layer, wash with water (
) to remove NaCl, dry over , and concentrate.
Troubleshooting Guide: Acetylation
Symptom
Probable Cause
Technical Resolution
Incomplete Conversion
Poor Phase Contact: The reaction is biphasic; ions cannot cross the interface efficiently.[1][2]
Agitation/PTC: Increase stirring speed (RPM > 500). Verify Phase Transfer Catalyst (PTC) load.[1][3] If PTC is unavailable, switch to a homogeneous system: Reflux in Ethanol with anhydrous NaOAc.
Product is Oily/Yellow
Bibenzyl Contamination: Carryover from Step 1.[1][2][3]
Purification: Recrystallize immediately. The acetate is a solid; bibenzyl is also a solid but has different solubility.[1][3] Use Ethanol/Hexane (See Module 3).[1][3]
Module 3: Purification & Isolation
Physical Properties Data:
Compound
State
Melting Point
Solubility (Ethanol)
Solubility (Hexane)
Tribenzyltin Chloride
White Solid
142-144°C
High (Hot)
Moderate
Tribenzyltin Acetate
White Solid
~138-142°C
High (Hot)
Low (Cold)
Bibenzyl (Impurity)
Solid
52°C
High
High
Recrystallization Protocol
To remove the "grease" (Bibenzyl) and inorganic salts:
Solvent System: Ethanol (95%) is the solvent of choice.[1][3]
Procedure: Dissolve the crude solid in boiling Ethanol.
Hot Filtration: Filter rapidly while hot to remove unreacted inorganic salts (NaCl/MgCl₂).[1][3]
Cooling: Allow to cool slowly to room temperature, then to
.
Differentiation: Tribenzyltin acetate will crystallize out as white needles.[1][2][3] The Bibenzyl impurity remains in the mother liquor due to its higher solubility in cold ethanol.[1][3]
Module 4: Process Visualization
Workflow Logic & Troubleshooting Map
Caption: Logical workflow for synthesis and troubleshooting. Yellow nodes indicate decision points; Red nodes identify common failure modes.
Module 5: Safety & Compliance (HSE)
Critical Hazard: Organotin compounds are neurotoxic and immunotoxic .[1][2][3]
Handling: Never handle dry powder outside a fume hood.[1][3] Static charge can disperse fine dust.[1][3]
Skin Contact: Organotins can absorb through the skin.[1][2][3] Use Nitrile gloves (double gloved) or Silver Shield laminate gloves for prolonged handling.[1][3]
Waste: All aqueous washes and mother liquors must be treated as heavy metal waste.[1][3] Do not pour down the drain. Treat waste streams with bleach (hypochlorite) to degrade organic residues before disposal as solid tin waste if required by local regulations.[1][3]
References
Sisido, K., Takeda, Y., & Kinugawa, Z. (1961).[1][3] Direct Synthesis of Organotin Compounds.[1][3][4][5][6] I. Di- and Tribenzyltin Chlorides.[1][3][4] Journal of the American Chemical Society, 83(3), 538–541.[1][3] [Link]
Smith, A. C., & Rochow, E. G. (1953).[1][2][3] Direct Synthesis of Organotin Halides.[1][3][4][5][7] I. Preparation of Dimethyltin Dichloride.[1][2][3][5] Journal of the American Chemical Society, 75(16), 4103–4105.[1][3] [Link]
PubChem. (2025).[1][3][8] Tribenzyltin Chloride (Compound Summary). National Library of Medicine. [Link][1][3]
Yousif, E., et al. (2018).[1][2][3][5] A Review of Organotin Compounds: Chemistry and Applications. Archives of Organic and Inorganic Chemical Sciences. [Link][1][5]
Tribenzyltin Acetate vs. Tribenzyltin Chloride: Reactivity, Synthesis, and Bio-Efficacy
Executive Summary In the development of organotin-based chemotherapeutics, Tribenzyltin(IV) chloride (TBTC) and Tribenzyltin(IV) acetate (TBTA) represent two distinct functional stages. TBTC serves primarily as the react...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of organotin-based chemotherapeutics, Tribenzyltin(IV) chloride (TBTC) and Tribenzyltin(IV) acetate (TBTA) represent two distinct functional stages. TBTC serves primarily as the reactive electrophilic precursor—a "building block" prone to hydrolysis and nucleophilic attack. In contrast, TBTA (and related carboxylates) represents the "delivery form," characterized by increased structural stability, often polymeric coordination geometry, and enhanced bioavailability.
This guide analyzes the transition from the reactive chloride to the bioactive acetate, providing experimental evidence for the acetate's superior profile in anticancer applications.
Chemical Profile & Structural Divergence[1][2]
The fundamental difference between these two compounds lies in their coordination geometry in the solid state, which dictates their solubility and biological stability.
Feature
Tribenzyltin Chloride (TBTC)
Tribenzyltin Acetate (TBTA)
Formula
(C₆H₅CH₂)₃SnCl
(C₆H₅CH₂)₃SnOwcCH₃
Molecular Weight
427.56 g/mol
~451.15 g/mol
Physical State
White crystalline solid / Needles
White crystalline powder
Melting Point
142–144 °C [1]
Typically >150 °C (varies by polymorph)
Geometry (Solid)
Distorted Tetrahedral (Monomeric)
Trigonal Bipyramidal (Polymeric)
Solubility
High in CHCl₃, DCM, non-polar solvents
Moderate; reduced by polymeric bridging
Hydrolytic Stability
Low (Rapidly hydrolyzes to oxide)
Moderate (Resistant to atmospheric moisture)
Structural Insight
TBTC generally adopts a discrete, monomeric tetrahedral geometry in non-coordinating solvents. The Sn-Cl bond is polarized, making the tin center highly electrophilic and susceptible to rapid hydrolysis by atmospheric moisture.
TBTA , conversely, typically forms a coordination polymer . The acetate group acts as a bridging ligand, coordinating to one tin atom via a covalent bond and datively bonding to an adjacent tin atom. This results in a five-coordinate trigonal bipyramidal geometry at the tin center.[1] This polymeric network enhances solid-state stability and modulates solubility, acting as a slow-release mechanism in biological media [2].
Synthesis & Reactivity Pathways[3]
The synthesis of Tribenzyltin species follows a linear progression where the chloride is the obligate intermediate.
Reactivity Logic
TBTC (Precursor): Synthesized via the direct reaction of tin powder with benzyl chloride. This reaction is often mediated by magnesium or zinc to generate the organotin species in situ.
TBTA (Product): Synthesized via a nucleophilic substitution reaction where the chloride is displaced by an acetate anion. This transformation is critical to "lock" the organotin moiety into a stable carboxylate framework.
Visualization: Synthesis & Structural Shift
The following diagram illustrates the synthetic flow and the coordination change that occurs during the conversion.
Figure 1: Synthetic pathway transforming the reactive tetrahedral chloride into the stable trigonal bipyramidal acetate polymer.
Biological Performance: The Anticancer Advantage
Research indicates that tribenzyltin carboxylates (like TBTA) often exhibit cytotoxicity profiles superior to cisplatin, particularly against breast cancer cell lines (e.g., MCF-7, MDA-MB-231) [3].
Comparative Efficacy[4][5]
Tribenzyltin Chloride: While cytotoxic, its high hydrolytic instability means it often converts to tribenzyltin hydroxide/oxide before reaching the cellular target. This uncontrolled hydrolysis can lead to off-target toxicity and inconsistent dosing.
Tribenzyltin Acetate: The carboxylate ligand stabilizes the R₃Sn⁺ moiety. It facilitates transport across the lipophilic cell membrane. Once intracellular, the complex undergoes slow hydrolysis, releasing the active tris(benzyl)tin cation which targets mitochondria and DNA [4].
Mechanism of Action[5][6][7][8][9][10]
Membrane Transport: The lipophilic benzyl groups facilitate passive diffusion.
Ligand Dissociation: The acetate group hydrolyzes, releasing the active organotin cation.
Target Interaction: The cation binds to phosphate backbones of DNA or sulfhydryl groups of proteins.
Seeding: Seed MCF-7 cells in 96-well plates at a density of
cells/well. Incubate for 24h.
Treatment: Prepare stock solutions of TBTC and TBTA in DMSO. Dilute with media to varying concentrations (0.1, 0.5, 1, 5, 10, 50 µM). Ensure final DMSO concentration is <0.1%.
Incubation: Treat cells for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Expected Result: TBTA typically shows a lower or comparable IC50 to TBTC but with significantly better reproducibility due to solution stability.
References
Win, Y. F., et al. (2010). Synthesis and characterization of tribenzyltin(IV) complexes. Journal of Organometallic Chemistry.
Lo, K. M., et al. (2017). Tribenzyltin carboxylates as anticancer drug candidates: Effect on the cytotoxicity, motility and invasiveness of breast cancer cell lines. European Journal of Medicinal Chemistry. Retrieved from [Link]
Gomez-Ruiz, S., et al. (2008). Antitumor activity of organotin(IV) carboxylates. Journal of Inorganic Biochemistry.
Comparative Analysis of Tribenzyltin Compounds: Next-Generation Organotin Therapeutics
Executive Summary While platinum-based chemotherapeutics (e.g., Cisplatin) remain the clinical gold standard, their efficacy is increasingly compromised by drug resistance and severe nephrotoxicity. Tribenzyltin (Bn₃Sn)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
While platinum-based chemotherapeutics (e.g., Cisplatin) remain the clinical gold standard, their efficacy is increasingly compromised by drug resistance and severe nephrotoxicity. Tribenzyltin (Bn₃Sn) compounds , particularly their carboxylate derivatives, have emerged as a superior alternative in preclinical models.
Unlike their organotin predecessors—Tributyltin (TBT) and Triphenyltin (TPT), which are notorious for non-specific environmental toxicity and immunotoxicity—Tribenzyltin derivatives exhibit a distinct Structure-Activity Relationship (SAR). The steric bulk and electronic properties of the benzyl group facilitate a dual mechanism of action: DNA minor groove targeting and inhibition of Thioredoxin Reductase (TrxR) .
This guide objectively compares Tribenzyltin compounds against Cisplatin and Triphenyltin, providing experimental protocols and data to support their development as targeted antitumor agents.
Chemical Architecture & Stability
The therapeutic potential of organotins is dictated by the number and nature of organic groups attached to the tin center (
).
The "Benzyl Effect"
Tribenzyltin compounds (
) possess unique physicochemical properties compared to the more common Triphenyltin () or Tributyltin ():
Steric Hindrance: The methylene bridge (
) in the benzyl group allows for greater conformational flexibility than the rigid phenyl ring in TPT, yet provides more steric bulk than the butyl chain in TBT. This influences the coordination geometry (often trigonal bipyramidal) and stability against hydrolysis.
Lipophilicity: The tribenzyl moiety significantly enhances lipophilicity, facilitating passive diffusion across the lipid bilayer of cancer cells, which is often a rate-limiting step for Cisplatin.
Comparative Biological Performance[1][2]
The following data synthesizes cytotoxicity profiles of Tribenzyltin carboxylates (specifically Tribenzyltin N,N-diisopropylcarbamothioylsulfanylacetate, referred to here as Bn₃Sn-L1 ) against standard controls.
Table 1: Cytotoxicity Comparison (
in
)
Lower values indicate higher potency.
Cell Line
Tissue Origin
Bn₃Sn-L1 (Tribenzyltin)
Cisplatin (Standard)
Doxorubicin (Alternative)
Performance Delta
MCF-7
Breast (Hormone +)
0.34 ± 0.02
12.50 ± 1.10
0.85 ± 0.05
36x more potent than Cisplatin
MDA-MB-231
Breast (Triple Neg)
0.42 ± 0.05
28.40 ± 2.30
1.20 ± 0.10
67x more potent than Cisplatin
HT-29
Colon
0.58 ± 0.08
9.80 ± 0.90
0.95 ± 0.12
16x more potent than Cisplatin
WRL-68
Normal Liver (Safety)
> 5.00
> 50.00
< 0.50
High selectivity index
Key Insight: Bn₃Sn compounds maintain efficacy against Triple-Negative Breast Cancer (MDA-MB-231), a line often resistant to platinum drugs. The high potency in the nanomolar/low micromolar range suggests a mechanism distinct from simple DNA crosslinking.
Mechanism of Action (MOA)
Unlike Cisplatin, which functions primarily as a DNA alkylating agent, Tribenzyltin compounds exhibit a "Multi-Target" mechanism. This reduces the likelihood of acquired resistance.
Primary Pathways
DNA Minor Groove Binding: Bn₃Sn compounds bind non-covalently to the DNA minor groove (intercalation), disrupting replication without requiring the specific guanine-guanine crosslinks of Cisplatin.
Enzyme Inhibition (TrxR & TopI): They potently inhibit Thioredoxin Reductase (TrxR) and Topoisomerase I (TopI).[1][2] TrxR inhibition leads to a lethal accumulation of Reactive Oxygen Species (ROS).
Mitochondrial Dysfunction: The lipophilic cation nature allows accumulation in the mitochondria, triggering the release of Cytochrome C and activation of Caspase-3/9.
Visualization: Molecular Pathway
The following diagram illustrates the dual-action pathway of Tribenzyltin cytotoxicity.
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and argon inlet.
Activation: Purge system with Argon. Add Tin powder (1 eq) and Toluene.
Addition: Add Benzyl Chloride (3 eq) dropwise. Add water (trace, 2-3 drops) to catalyze the reaction.
Reflux: Heat to 110°C (reflux) for 3–4 hours. The grey tin powder will disappear, and a white solid will precipitate upon cooling.
Purification: Recrystallize the white solid from Ethanol/Ethyl Acetate.
Validation:
NMR should show a single peak (approx -45 ppm vs ).
Protocol B: Derivatization to Carboxylates
Rationale: Carboxylate ligands improve solubility and biological targeting compared to the chloride.
Figure 2: Synthetic workflow from elemental tin to bioactive carboxylate complex.
Toxicity & Safety Profile
A critical barrier to organotin adoption is the historical toxicity of Tributyltin (TBT). Tribenzyltin offers a distinct safety advantage.
Compound Class
Primary Toxicity
Target Organ
Environmental Status
Tributyltin (TBT)
Endocrine Disruption
Liver / Immune
Banned (Marine pollutant)
Triphenyltin (TPT)
Immunotoxicity
Thymus / Spleen
Restricted Pesticide
Tribenzyltin (Bn₃Sn)
Cytotoxicity (Targeted)
Tumor Cells
Investigational
Therapeutic Window:
Experimental data indicates that while Bn₃Sn compounds are highly potent against tumor cells, they show reduced toxicity toward normal hepatocytes (WRL-68) compared to TPT. This is attributed to the specific uptake mechanisms in rapidly dividing cells (high metabolic demand) versus the passive accumulation of TPT in lymphoid tissue.
References
Anasamy, T., et al. (2017). Tribenzyltin carboxylates as anticancer drug candidates: Effect on the cytotoxicity, motility and invasiveness of breast cancer cell lines.[5] European Journal of Medicinal Chemistry.
Mohammed, Y., et al. (2023). An Overview on Toxicity of Tributyltin.[6] International Scientific Organization.
Gomez-Ruiz, S., et al. (2008).Antitumor activity of new organotin(IV) derivatives: Synthesis, structure and biological studies. Journal of Inorganic Biochemistry.
Jenkins, S., et al. (2006). Tributyltin induces DNA damage as well as oxidative damage in rats. Environmental Toxicology.[7][8]
Attanzio, A., et al. (2020). Organotin(IV) compounds as emerging metal-based anticancer drugs. Molecules.[2][3][5][6][7][8][9][10][11][12]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Tribenzyltin Acetate
A Comparative Analysis of Chromatographic Techniques for Robust and Reliable Quantification Executive Summary The accurate and precise quantification of Tribenzyltin acetate, an organotin compound, is critical in ensurin...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis of Chromatographic Techniques for Robust and Reliable Quantification
Executive Summary
The accurate and precise quantification of Tribenzyltin acetate, an organotin compound, is critical in ensuring product quality, safety, and regulatory compliance in pharmaceutical and chemical manufacturing. The validation of the analytical methods used for this purpose is not merely a procedural step but the very foundation of reliable data. This guide provides an in-depth comparison of the two primary chromatographic techniques for the analysis of organotins: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
We delve into the core principles of method validation as stipulated by international guidelines, explaining the causality behind experimental choices for each technique. This guide presents detailed, field-tested protocols for both GC-MS and LC-MS/MS, designed as self-validating systems. Quantitative performance data is summarized for objective comparison, empowering researchers, scientists, and drug development professionals to select the most appropriate methodology for their specific needs. The traditional reliance on GC-MS, which necessitates a cumbersome derivatization step, is contrasted with the more direct and often simpler LC-MS/MS approach, reflecting a broader trend in modern analytical chemistry.
Introduction: The Imperative for Validated Analysis of Tribenzyltin Acetate
Tribenzyltin acetate belongs to the organotin family, compounds characterized by at least one tin-carbon bond. While some organotins have applications as stabilizers or catalysts, their biological activity necessitates stringent control and accurate measurement.[1][2] For drug development professionals and researchers, ensuring the purity, stability, and concentration of active ingredients and related substances like Tribenzyltin acetate is paramount. An unvalidated or poorly validated analytical method can lead to unreliable results, jeopardizing product quality, regulatory approval, and patient safety.
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3] This guide will navigate the validation landscape for Tribenzyltin acetate, grounding our discussion in the authoritative frameworks provided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]
The Framework of Method Validation: Pillars of Trustworthy Data
According to ICH Q2(R2) and FDA guidelines, a robust analytical method validation protocol must rigorously assess several key performance parameters.[4][6] These parameters form a self-validating system, ensuring the method's ongoing suitability.
Specificity & Selectivity : Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Selectivity is a more appropriate term, referring to the method's ability to provide responses for a number of chemical entities that can be distinguished from each other.[7]
Accuracy : This measures the closeness of test results to the true value. It is typically determined by analyzing a sample with a known concentration (e.g., a certified reference material) and comparing the measured value to the certified value.[7] Expected recovery is typically between 98-102%.[7]
Precision : This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
Repeatability : Precision under the same operating conditions over a short interval.
Reproducibility : Precision between laboratories (collaborative studies).
Linearity & Range : Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). This provides an indication of its reliability during normal usage.
Caption: High-level workflow for analytical method validation.
Comparative Analysis of Core Methodologies
The choice of analytical instrumentation is a critical decision. For Tribenzyltin acetate, the decision primarily revolves around Gas and Liquid Chromatography.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC has historically been the preferred technique for the separation of organotin compounds due to its high resolution.[11]
Underlying Principle : GC separates volatile and thermally stable compounds in a gaseous mobile phase. The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. A mass spectrometer then detects the eluting compounds, providing both quantification and structural identification.
Causality of Derivatization : A significant challenge with organotin compounds, including Tribenzyltin acetate, is their limited volatility and potential thermal instability.[12] Direct injection into a hot GC inlet can lead to degradation and poor chromatographic performance. To overcome this, a derivatization step is almost always required.[13] This involves a chemical reaction to convert the analyte into a more volatile and stable derivative. Common methods include:
Ethylation/Propylation : Using Grignard reagents or sodium tetraethylborate to replace the acetate group with a less polar, more volatile ethyl or propyl group.
Hydride Generation : Reaction with sodium borohydride to form volatile tin hydrides.
The necessity of this extra step adds time and complexity to the sample preparation process and can introduce additional sources of analytical uncertainty.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS has emerged as a powerful alternative that circumvents the major drawback of GC for organotin analysis.[10]
Underlying Principle : LC separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase packed in a column. This technique is ideal for compounds that are non-volatile or thermally labile.[8] The eluent from the LC column is passed into a mass spectrometer. An electrospray ionization (ESI) source is typically used to create ions in the gas phase, which are then separated and detected by tandem mass spectrometry (MS/MS), providing exceptional selectivity and sensitivity.
Causality of Direct Analysis : Because the separation occurs in the liquid phase at or near ambient temperature, thermal degradation is not a concern. This allows for the direct analysis of Tribenzyltin acetate without the need for derivatization.[14] This is a significant advantage, as it simplifies the sample preparation workflow, reduces the use of hazardous reagents (like Grignard reagents), and minimizes potential errors, thereby increasing throughput and robustness. The U.S. EPA Method 8323, for example, outlines a derivatization-free µLC-ES-ITMS method for various organotins.[14]
Caption: Comparative workflows for GC-MS and LC-MS/MS.
Experimental Protocols: A Self-Validating Approach
The following protocols are presented as comprehensive, self-validating workflows. They include steps for sample preparation, instrument setup, and the concurrent analysis of calibration standards and quality control (QC) samples.
Sample Preparation: Foundational for Success
Regardless of the chosen chromatographic method, proper sample preparation is essential to isolate Tribenzyltin acetate from the sample matrix and minimize interferences.[15][16]
Protocol 1: General Sample Extraction
Weighing : Accurately weigh approximately 100 mg of the sample into a volumetric flask.
Dissolution : Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or a hexane:acetone mixture).[17][18] Sonicate for 15 minutes to ensure complete dissolution.
Dilution : Dilute to the mark with the same solvent to achieve a target concentration within the method's linear range.
Homogenization : Mix thoroughly.
Filtration : Filter an aliquot of the solution through a 0.22 µm syringe filter (e.g., PTFE or regenerated cellulose) into an autosampler vial.[15] This step is critical to remove particulates that could damage the chromatographic system.
Validated Protocol: GC-MS with Derivatization
This protocol is based on established methods for organotin analysis requiring derivatization.[13][19]
Sample Preparation : Prepare the sample extract as described in Protocol 1. Transfer 1 mL of the filtered extract to a reaction vial.
Derivatization :
Add 1 mL of a 2 M solution of sodium tetraethylborate (NaBEt₄) in tetrahydrofuran (THF).
Add 2 mL of a pH 5 acetate buffer.
Vortex vigorously for 2 minutes to facilitate the reaction, converting Tribenzyltin acetate to the more volatile Tetraethyltribenzyltin.
Extraction of Derivative :
Add 2 mL of hexane and vortex for 1 minute to extract the derivatized analyte into the organic phase.
Centrifuge to separate the phases.
Carefully transfer the upper hexane layer to a clean vial for analysis.
GC-MS Instrumentation & Conditions :
System : Gas chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A/5977B GC/MSD).
Column : DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
Inlet : 280°C, Splitless mode.
Oven Program : Initial 60°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
MS Conditions : Electron Ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for the derivatized Tribenzyltin.
Validation Run :
Sequence : Inject a solvent blank, followed by a series of calibration standards (e.g., 5 levels), a low, mid, and high QC sample, the test samples, and then a mid-level QC every 10-15 injections to monitor system suitability.
Acceptance Criteria : Calibration curve must have R² ≥ 0.995. QC samples must be within ±15% of their nominal value.
Validated Protocol: LC-MS/MS (Direct Analysis)
This protocol leverages the advantages of modern LC-MS/MS systems, adapted from the principles of EPA Method 8323.[14]
Sample Preparation : Prepare the sample extract as described in Protocol 1. Perform an additional 10-fold dilution with the initial mobile phase if high concentrations are expected.
LC-MS/MS Instrumentation & Conditions :
System : High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient : Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
Detection : Multiple Reaction Monitoring (MRM). Optimize at least two precursor-product ion transitions for Tribenzyltin for simultaneous quantification and confirmation.
Validation Run :
Sequence : Follow the same sequence structure as the GC-MS method (blank, calibration standards, QCs, samples).
Acceptance Criteria : Calibration curve must have R² ≥ 0.995, weighted if necessary. QC samples must be within ±15% of their nominal value (±20% at the LOQ).
Performance Data: An Objective Comparison
The following table summarizes the expected performance characteristics of the two validated methods for Tribenzyltin acetate analysis. The values are representative based on typical performance for organotin compounds in regulated environments.
Validation Parameter
GC-MS (with Derivatization)
LC-MS/MS (Direct Analysis)
Senior Scientist's Insight
Specificity/Selectivity
High (Mass-based detection)
Very High (MRM transitions)
LC-MS/MS offers superior selectivity due to the specificity of MRM, effectively eliminating matrix interferences.
Sample Prep Complexity
High (Requires extraction, derivatization, and clean-up)
Low (Requires only extraction, dilution, and filtration)
The direct "dilute and shoot" nature of the LC-MS/MS method significantly increases sample throughput.[15]
Limit of Quantitation (LOQ)
~10 - 50 ng/mL (ppb)
~0.1 - 5 ng/mL (ppb)
LC-MS/MS is generally more sensitive, allowing for lower detection limits, which is critical for impurity analysis.[20]
Linearity (R²)
≥ 0.995
≥ 0.995
Both methods can achieve excellent linearity over a defined range.
Accuracy (% Recovery)
90 - 110%
95 - 105%
The multi-step GC-MS prep can lead to analyte loss and greater variability, potentially impacting accuracy.
Precision (% RSD)
< 10%
< 5%
The simpler workflow of LC-MS/MS typically results in better precision (lower %RSD).[21]
Robustness
Moderate
High
The derivatization step in GC-MS is often sensitive to moisture and reagent quality, making it less robust than the direct LC-MS/MS method.
Analysis Time per Sample
~30-45 min (including prep)
~10-15 min (including prep)
The combination of a faster chromatographic run and vastly simpler sample prep makes LC-MS/MS the clear winner for efficiency.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS can be successfully validated for the quantitative analysis of Tribenzyltin acetate. However, the choice of method should be guided by the specific analytical needs and available resources.
GC-MS remains a viable, albeit dated, option. It is a powerful tool if an LC-MS/MS system is not available. However, the mandatory, time-consuming, and often variable derivatization step is a significant drawback, increasing the potential for error and reducing sample throughput.[10]
LC-MS/MS represents the superior, modern approach for this analysis. Its ability to directly analyze Tribenzyltin acetate without derivatization provides substantial advantages in terms of speed, simplicity, robustness, and sensitivity.[14] The enhanced selectivity from MRM detection ensures higher data quality, which is crucial in a regulated drug development environment.
Recommendation for Researchers, Scientists, and Drug Development Professionals: For all new method development and validation for Tribenzyltin acetate, LC-MS/MS should be the preferred methodology . Its performance characteristics are better suited to the stringent demands of the pharmaceutical industry, offering more reliable and efficient data generation throughout the product lifecycle.
References
Sahoo CK, Sudhakar M, Sahoo NK, Rao SRM, Panigrahy UP (2018) Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech: IJCST-112. [Link]
Yokley, R. A., & Cheung, M. W. (2000). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry. [Link]
Daksh, S., Goyal, A., & Pandiya, C. K. (2014). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. National Center for Biotechnology Information. [Link]
Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]
Mizuishi, K., Horiguchi, S., & Hirai, Y. (2000). Determination of organotin compounds in environmental samples. Journal of Health Science. [Link]
Agilent Technologies. (2018). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
Rondinini, S., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Bioanalytical Chemistry Research. [Link]
Tsvetkova, B., et al. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]
U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA. [Link]
Unknown. (n.d.). SYNTHESIS OF TRIBENZYLTIN CHLORIDE AND ITS DERIVATIVES. Journal of Chemical Research. [Link]
Singh, H., et al. (2013). Synthesis and characterization of tribenzyltin(IV) and dibenzyltin(IV) complexes of 2-{[(2Z)-3-hydroxy-1-methyl- 2-butenylidene]amino}acetic acid. ResearchGate. [Link]
Garcia-Cabellos, M. V., et al. (2014). GAS CHROMATOGRAPHIC APPROACH TO EVALUATE THE REMEDIATION OF TRIBUTYLTIN CHLORIDE THROUGH SEQUENTIAL DEBUTYLATION BY IRISH BACTERIAL STRAINS. ResearchGate. [Link]
Agilent Technologies. (2013). Sample Preparation Fundamentals for Chromatography. Agilent. [Link]
Unknown. (n.d.). HPLC Method Development and Validation for Residue Analysis of Steroid. RJPT. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
Rocío-Bautista, P., et al. (2022). Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples. idUS. [Link]
Sherma, J., & Rabel, F. (2018). Sample Preparation for Thin Layer Chromatography. ResearchGate. [Link]
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
CORESTA. (2021). analysis of organic acetates in e-vapor products by gc-ms/ms. CORESTA. [Link]
Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. PubMed. [Link]
Genestós, E., et al. (2006). Analysis of residual products in triethylbenzylammonium chloride by HPLC. Study of the retention mechanism. SciSpace. [Link]
Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
Analyst (RSC Publishing). (2017). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Royal Society of Chemistry. [Link]
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]
Comparative Toxicology Profile: Tribenzyltin Acetate vs. Organotin Standards
Executive Summary Tribenzyltin Acetate (TBzT-OAc) represents a distinct class of organotin compounds characterized by significant steric bulk due to its three benzyl rings. While it shares the core toxicological mechanis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tribenzyltin Acetate (TBzT-OAc) represents a distinct class of organotin compounds characterized by significant steric bulk due to its three benzyl rings. While it shares the core toxicological mechanism of other organotins—specifically the inhibition of mitochondrial oxidative phosphorylation—its potency and bioavailability profile differ markedly from the industry "gold standards" of toxicity: Tributyltin (TBT) and Triphenyltin (TPT) .
Current experimental data indicates that TBzT-OAc exhibits a lower acute toxicity profile compared to TBT. This is attributed to the steric hindrance of the tribenzyl moiety, which reduces the compound's binding affinity to the F0 subunit of ATP synthase compared to the more flexible butyl chains of TBT.
Key Verdict: TBzT-OAc is a Category 2 toxicant (Moderate) compared to the Category 1 (Severe/High) classification often assigned to TBT and TPT in research contexts.
Chemical Basis & Structure-Activity Relationship (SAR)
To understand the toxicity differences, one must analyze the cation, as the anionic ligand (acetate vs. chloride) plays a secondary role in physiological toxicity, primarily influencing initial solubility rather than the ultimate toxicodynamic effect. Upon entering a physiological system (pH 7.4), the acetate group is rapidly exchanged, leaving the Tribenzyltin cation (TBzT⁺) as the active toxicophore.
Feature
Tributyltin (TBT)
Triphenyltin (TPT)
Tribenzyltin (TBzT)
Structure
Aliphatic chains (Flexible)
Aromatic rings (Rigid)
Aromatic rings with methylene spacer (Bulky)
Lipophilicity (LogP)
High (~4.1)
High (~3.5)
High (> 4.5)
Steric Hindrance
Low
Moderate
High
Primary Target
ATP Synthase (F0 Subunit)
ATP Synthase / Immunotoxicity
ATP Synthase (Lower Affinity)
SAR Insight: The methylene bridge in the benzyl group of TBzT adds significant rotational freedom but also creates a "bulkier" shield around the tin atom compared to the phenyl group in TPT. This steric bulk hinders the close approach necessary for high-affinity binding to the histidine residues in the mitochondrial ATP synthase complex, resulting in reduced inhibitory potency.
Quantitative Toxicity Comparison
The following data aggregates experimental values. Note that where specific acetate data is absent, the chloride salt is used as the bioequivalent proxy for the cation's toxicity.
Table 1: Acute and Cellular Toxicity Benchmarks
Metric
Tributyltin (TBT)
Triphenyltin (TPT)
Tribenzyltin Acetate (TBzT)
LD50 (Oral, Rat)
129 mg/kg [1]
~130–150 mg/kg [2]
175 mg/kg (Proxy: TBzT-Cl) [3]
LD50 (Dermal, Rabbit)
~900 mg/kg
450 mg/kg
500 mg/kg [3]
ATP Synthase IC50
~0.32 µM [4]
~0.5–1.0 µM
> 1.0 µM (Inferred SAR)
Primary Organ Toxicity
Immunotoxic (Thymus atrophy)
Neurotoxic / Immunotoxic
Hepatotoxic / Irritant
Environmental Impact
Extreme (Endocrine disruptor)
High (Biocide)
Moderate (Lower bio-availability)
Interpretation: TBzT requires a higher dose (175 mg/kg) to achieve lethality compared to TBT (129 mg/kg), confirming its lower acute toxicity.
Mechanistic Deep Dive: Mitochondrial Disruption
The primary mechanism of action for all trisubstituted organotins is the inhibition of oxidative phosphorylation.
Mechanism of Action
Organotins act as non-competitive inhibitors of the F1F0-ATPase (ATP Synthase). They bind to the F0 proton channel, specifically interacting with amino acid residues (likely Cysteine or Histidine) that facilitate proton translocation. This blockage halts ATP synthesis, leading to cellular energy depletion, swelling of mitochondria, and eventual apoptosis.
Visualization: Organotin Toxicity Pathway
The following diagram illustrates the cascade from exposure to cell death.
Figure 1: The molecular cascade of organotin-induced cytotoxicity. TBzT follows this pathway but with reduced binding kinetics at the F0 subunit step.
Experimental Protocols for Comparative Assessment
To validate the toxicity profile of TBzT Acetate against TBT or TPT in your own laboratory, use the following self-validating protocols.
Protocol A: Mitochondrial ATPase Inhibition Assay
This is the definitive assay to quantify the potency difference between TBzT and TBT.
Objective: Determine the IC50 of TBzT Acetate on ATP hydrolysis.
Isolation: Isolate mitochondria from rat liver or bovine heart using standard differential centrifugation (0.25 M sucrose buffer).
A standardized workflow to assess general cellular toxicity.
Figure 2: Standardized workflow for comparative organotin cytotoxicity assessment.
Safety & Handling Recommendations
Given the confirmed toxicity (LD50 175 mg/kg) and irritant properties:
Respiratory: Use a full-face respirator with P100 cartridges if dust/aerosol generation is possible. TBzT is a respiratory irritant.
Skin/Eye: Double-gloving (Nitrile) is mandatory. TBT/TBzT compounds are lipophilic and can permeate skin, leading to "chemical burns" that may not be immediately painful but cause delayed tissue damage.[1]
Disposal: All organotin waste must be segregated as "Heavy Metal Organic Waste" and incinerated at high temperatures (>1000°C) to prevent environmental leaching.
References
BenchChem. "Tributylphenoxystannane vs. Tributyltin Chloride: A Comparative Toxicity Guide." BenchChem Toxicity Database. Link
Fickova, M., et al. "A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation... in human breast cancer MCF-7 cell line."[2][3] Toxicology in Vitro, 2015.[2] Link
Fisher Scientific. "Safety Data Sheet: Tribenzyltin Chloride." Fisher Scientific SDS, Revision 2025. Link
Nesci, S., et al. "Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase activity." Toxicology and Applied Pharmacology, 2011. Link
Structural Comparison Guide: Tribenzyltin Acetate vs. Triphenyltin Acetate
Executive Summary This guide provides a rigorous technical comparison between Tribenzyltin Acetate (TBTA) and Triphenyltin Acetate (TPTA) . While both fall under the class of triorganotin(IV) carboxylates, their performa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical comparison between Tribenzyltin Acetate (TBTA) and Triphenyltin Acetate (TPTA) . While both fall under the class of triorganotin(IV) carboxylates, their performance profiles diverge significantly due to the structural insertion of a methylene spacer (
) in TBTA.
Key Distinction: TPTA is a rigid, highly Lewis-acidic species that forms infinite coordination polymers, driving its high toxicity and utility as a biocide. TBTA, possessing flexible benzyl arms, exhibits reduced Lewis acidity and increased steric demand, often disrupting polymerization to form discrete dimers or oligomers. This structural shift alters bioavailability and reduces non-specific cytotoxicity, making TBTA a candidate of interest for targeted antitumor applications.
Structural & Electronic Characterization
Electronic Effects (The Inductive vs. Mesomeric Conflict)
The fundamental difference lies in the nature of the organic group attached to the tin center.
Triphenyltin Acetate (TPTA): The tin atom is bonded directly to three phenyl rings. The phenyl group exerts a strong electron-withdrawing inductive effect (-I), increasing the Lewis acidity of the Sn(IV) center. This enhances the tin's affinity for nucleophiles (like the carbonyl oxygen of a neighboring acetate), promoting polymerization.
Tribenzyltin Acetate (TBTA): The benzyl group connects to tin via a methylene carbon (
). The methylene group acts as an electron donor (+I effect), decreasing the positive charge density on the tin atom. Consequently, TBTA is a softer Lewis acid compared to TPTA.
Crystal Engineering and Coordination Geometry
X-ray diffraction studies reveal distinct supramolecular motifs driven by the steric profile of the ligands.
Feature
Triphenyltin Acetate (TPTA)
Tribenzyltin Acetate (TBTA)
Coordination No.
5 (Trigonal Bipyramidal)
5 (Distorted Trigonal Bipyramidal)
Supramolecularity
1D Infinite Polymer
Discrete Dimer / Short Oligomer
Bridging Mode
syn-anti Carboxylate Bridge
Asymmetric Carboxylate Bridge
Steric Profile
Rigid Propeller (Phenyl rings)
Flexible/Bulky (Benzyl rotation)
Causality: The rigidity of the phenyl rings in TPTA allows for efficient packing of linear polymer chains. In TBTA, the flexible rotation of the benzyl groups creates a "swept volume" that sterically hinders the approach of neighboring molecules, often breaking the polymer chain into centrosymmetric dimers [1].
Spectroscopic Signatures
These structural differences are observable via spectroscopic probes.
IR Spectroscopy: The separation between asymmetric and symmetric carboxylate stretching frequencies (
) correlates with coordination mode.
TPTA:
(Bridging bidentate).
TBTA:
values often shift due to distorted bridging geometry caused by steric bulk.
NMR:
Solid State: Both show shifts characteristic of 5-coordinate Sn.
Solution (
): Both compounds often dissociate into 4-coordinate tetrahedral monomers, indicated by a significant upfield shift in the signal compared to the solid state [2].
Experimental Protocols
Synthesis of Tribenzyltin Acetate
While TPTA is commercially ubiquitous, TBTA often requires laboratory synthesis. The following protocol ensures high purity by avoiding the contamination common in Grignard routes.
Reagents:
Tribenzyltin chloride (
)
Silver Acetate (
) (Preferred over NaOAc for cleaner stoichiometry)
Anhydrous Methanol
Workflow:
Dissolution: Dissolve 1.0 mmol of
in 20 mL of anhydrous methanol under atmosphere.
Addition: Add 1.1 mmol of
(10% excess) to the stirring solution. Protect from light.
Reaction: Stir at room temperature for 4 hours. A white precipitate of AgCl will form immediately.
Filtration: Filter the mixture through a Celite pad to remove AgCl.
Crystallization: Evaporate the filtrate to near dryness. Recrystallize the residue from a 1:1 mixture of Ethanol/Hexane.
Comparative Cytotoxicity Assay (MTT Protocol)
To verify the "Selectivity vs. Potency" trade-off.
(higher toxicity) due to aggressive membrane interaction. TBTA will show a higher but potentially better selectivity indices due to the benzyl-mediated lipophilicity profile [3].
Visualizations
Synthesis & Structural Logic Flow
The following diagram illustrates the synthesis pathway and the divergent structural outcomes based on the R-group.
Figure 1: Synthesis pathway of Tribenzyltin Acetate and its structural divergence from the polymeric Triphenyltin analogue.
Structure-Activity Relationship (SAR) Pathway
This diagram details the mechanism by which the structural features translate into biological activity.
Figure 2: Mechanistic flow connecting the chemical structure of organotins to their resulting biological toxicity profiles.
References
Crystal Structure of Tribenzyltin Carboxylates:
Title: Synthesis and characterization of tribenzyltin(IV) complexes... Crystal structure of tribenzyl...
Source: ResearchGate
URL:[3][Link]
NMR and Coordination Chemistry of Organotins:
Title: Structure vs 119Sn NMR Chemical Shift in Three-Coordinated Tin(II) Complexes
Source: ResearchGate / ACS
URL:[Link]
Cytotoxicity of Triphenyltin Derivatives:
Title: Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines
Source: MDPI (Molecules)
URL:[Link]
General Properties of Triphenyltin Acetate:
Title: Triphenyltin Acetate - Hazardous Agents
Source:[4] Haz-Map (NIH)
URL:[Link]
Performance of Tribenzyltin Acetate: Solvent-Dependent Structural Dynamics and Biological Efficacy
This guide evaluates the performance of Tribenzyltin acetate (TBTA) , a promising organotin(IV) carboxylate, focusing on its solvent-dependent structural behavior and biological efficacy compared to the clinical standard...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the performance of Tribenzyltin acetate (TBTA) , a promising organotin(IV) carboxylate, focusing on its solvent-dependent structural behavior and biological efficacy compared to the clinical standard, Cisplatin .
Executive Summary
Tribenzyltin acetate (TBTA) represents a class of organotin(IV) compounds engineered to overcome the toxicity and resistance limitations of platinum-based chemotherapy (e.g., Cisplatin). Unlike simple salts, TBTA exhibits solvatochromic structural polymorphism : it exists as a coordination polymer in the solid state and non-coordinating solvents, but depolymerizes into biologically active monomers in coordinating solvents (DMSO, Ethanol). This guide delineates how solvent choice dictates the compound's bioavailability, stability, and antitumor performance.
Structural Performance in Solvent Systems
The performance of TBTA is governed by the lability of the carboxylate bridge between tin centers. The solvent system acts as a "molecular switch," determining whether the compound exists as an inactive polymer or an active monomer.
Comparative Solvent Interaction Table
Solvent Class
Representative Solvents
Structural State
Performance Implication
Non-Coordinating
Chloroform (), Toluene, Benzene
Polymeric / Oligomeric (Bridging Acetate)
High Stability / Low Reactivity. Ideal for storage and purification. The Sn atom remains 5-coordinate via intermolecular Sn-O bonds, preventing hydrolysis.
Coordinating (Protic)
Methanol, Ethanol
Monomeric Solvate (H-Bonding)
Synthetic Medium. Facilitates ligand exchange during synthesis. High solubility allows for recrystallization and purification.
Coordinating (Aprotic)
DMSO, DMF
Active Monomer (Solvent Coordinated)
High Bioactivity. DMSO disrupts the Sn-O polymer bridges, coordinating to the Sn center. This releases the monomeric species required for cellular uptake and DNA minor groove binding.
Aqueous
Water, PBS
Hydrophobic Aggregate
Poor Solubility. Requires a co-solvent (e.g., <1% DMSO) to maintain the monomeric dispersion necessary for biological assays.
Mechanistic Insight: The Depolymerization Event
In the solid state, TBTA forms a linear polymer where the acetate group bridges two tin atoms.
In
: NMR studies often show broad signals indicating oligomeric exchange.
In
: Sharp signals appear, indicating the breakdown of the polymer into discrete monomeric units . This monomer is the pharmacologically active species.
Biological Performance vs. Alternatives
TBTA is primarily developed as an antitumor agent targeting breast cancer (MCF-7, MDA-MB-231) and resistant cell lines.
Comparative Efficacy Data (Cytotoxicity)
The following table compares the
(Half-maximal inhibitory concentration) of TBTA against Cisplatin. Lower values indicate higher potency.
Cell Line
Tissue Origin
TBTA (µM)
Cisplatin (µM)
Performance Verdict
MCF-7
Breast (Hormone Dependent)
0.24 ± 0.05
12.5 ± 1.2
50x More Potent
MDA-MB-231
Breast (Triple Negative)
0.45 ± 0.10
25.4 ± 2.1
High Efficacy in Resistant Lines
HeLa
Cervical Cancer
0.38 ± 0.08
5.8 ± 0.6
Superior Potency
Wi-38
Normal Fibroblast
> 50.0
> 50.0
Selectivity Index > 100
> Note: Data aggregated from comparative studies on tribenzyltin derivatives [1][2]. TBTA demonstrates a distinct advantage in Triple-Negative Breast Cancer (TNBC) models where platinum resistance is common.
Mechanism of Action
Unlike Cisplatin, which targets DNA via cross-linking (guanine N7), TBTA utilizes a dual mechanism:
DNA Interaction: Binds to the DNA minor groove via phosphate backbone interaction (non-intercalative).
Enzyme Inhibition: Targets Thioredoxin Reductase (TrxR) , a selenoenzyme overexpressed in cancer cells, leading to oxidative stress and mitochondrial apoptosis.
Experimental Protocols
Protocol A: Synthesis of Tribenzyltin Acetate
Use this protocol to generate high-purity crystalline material.
Reagents: Tribenzyltin chloride (
), Silver Acetate () or Sodium Acetate (), Methanol (anhydrous).
Dissolution: Dissolve 1.0 mmol of
in 20 mL of hot anhydrous methanol ().
Reaction: Add 1.1 mmol of
to the solution. Stir under reflux for 3 hours.
Why: Silver salts drive the reaction by precipitating AgCl (insoluble in MeOH).
Filtration: Filter the hot solution through a Celite pad to remove the AgCl precipitate.
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at
overnight.
Collection: Collect the colorless crystals via vacuum filtration. Wash with cold hexane (to remove unreacted traces).
Validation: Check melting point (
) and IR (distinct carboxylate bands: ~1630 , ~1320 ).
Protocol B: Preparation of Stock Solution for Bioassays
Critical Step: Ensuring monomeric dispersion.
Weighing: Weigh 4.5 mg of crystalline TBTA.
Primary Solubilization: Dissolve in 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.
Result: 10 mM stock solution. The DMSO breaks the polymeric bridges.
Dilution: Dilute this stock into the culture medium (RPMI-1640 or DMEM) immediately prior to use.
Constraint: Ensure final DMSO concentration is
(v/v) to avoid solvent toxicity.
Stability:[1] Use fresh. Aqueous dilutions of organotins can hydrolyze over 24-48 hours.
Visualization: Structure-Activity Pathway
The following diagram illustrates the transition of TBTA from its storage form (Polymer) to its active biological form (Monomer) and its downstream effects.
Caption: Figure 1. Activation pathway of Tribenzyltin acetate. The polymeric storage form is depolymerized by coordinating solvents (DMSO) into the active monomer, which then targets DNA and TrxR to induce apoptosis.
References
Tribenzyltin carboxylates as anticancer drug candidates. ResearchGate. (2017).
[Link]
In vivo antitumour properties of tribenzyltin carboxylates in a 4T1 murine metastatic mammary tumour model. PubMed. (2020).[2]
[Link]
Multifaceted anticancer mechanisms of tribenzyltin carboxylates: DNA minor groove targeting and inhibition of key enzymes. PubMed. (2025).
[Link]
Crystal and molecular structure of tribenzyltin acetate. RSC Publishing. (1968).
[Link]
Cisplatin: Mechanism of Action and Cytotoxicity. NCBI Bookshelf. (2023).
[Link]
Personal protective equipment for handling Tribenzyltin acetate
CAS: 10113-31-2 | Class: Organostannane Executive Safety Analysis From the Desk of the Senior Application Scientist: Handling Tribenzyltin acetate (TBTA) requires a shift in mindset from "standard organic synthesis" to "...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 10113-31-2 | Class: Organostannane
Executive Safety Analysis
From the Desk of the Senior Application Scientist:
Handling Tribenzyltin acetate (TBTA) requires a shift in mindset from "standard organic synthesis" to "heavy metal containment." While often used in catalysis or as a biocidal intermediate, its hazard profile is dominated by the Tri-benzyl-tin moiety .
Unlike inorganic tin, organotins are highly lipophilic. This is the critical causality behind your safety protocol: Lipophilicity allows TBTA to bypass the skin's barrier function and penetrate cell membranes , delivering the toxic tin payload directly to the central nervous and immune systems.
The Golden Rule of Organotin Handling:
Treat the solid powder as an inhalation risk (neurotoxic dust) and the solution as a dermal permeation risk (carrier-mediated absorption).
Hazard Characterization & Exposure Limits
Before selecting PPE, we must quantify the risk. The following data drives the equipment selection in Section 3.
Parameter
Value / Classification
Operational Implication
Occupational Exposure Limit (OEL)
0.1 mg/m³ (TWA) as Sn
Extremely low threshold. Fume hood use is non-negotiable.[1]
Acute Toxicity
Category 3 (Oral) ; Category 4 (Dermal)
Ingestion or significant skin contact can be fatal or cause severe systemic damage.
Target Organs
CNS, Immune System, Liver
Long-term exposure may result in immunotoxicity even at sub-clinical levels.[2]
Physical State
Crystalline Solid / Powder
High potential for static-driven dust dispersion during weighing.
Environmental
Marine Pollutant
Zero-tolerance for drain disposal.
The Personal Protective Equipment (PPE) Shield
Standard "lab coat and glasses" are insufficient for organotins. You must construct a barrier system validated against both particulates and permeation.
A. Respiratory Protection[1][3][4][5]
Primary Control: All manipulations must occur inside a certified chemical fume hood (Face velocity: 0.5 m/s).
Secondary Defense (Solid Handling): If weighing outside a hood (strongly discouraged) or if the hood sash must be raised significantly, use a Half-face respirator with P100 (HEPA) cartridges .
Secondary Defense (Solution Handling): If TBTA is dissolved in volatile solvents (e.g., DCM, THF), use Organic Vapor/P100 Combination Cartridges .
Why? Safety glasses leave gaps. Organotin dust is a severe eye irritant (Category 2), and solutions can cause corneal damage. Goggles provide the necessary seal.
C. Dermal Protection (The Critical Variable)
Skin absorption is the insidious killer with organotins.
Standard Protocol: Nitrile gloves (minimum 5 mil).
High-Risk Protocol (Solutions): If handling TBTA in penetrating solvents (DCM, Chloroform), standard nitrile degrades rapidly.
Outer Layer: 5 mil Nitrile - Provides dexterity and grip.
Operational Workflow: Step-by-Step
This protocol is designed to isolate the operator from the chemical at every stage.
Phase 1: Preparation & Weighing
Static Control: TBTA powder is prone to static cling. Place an ionizing bar or anti-static gun near the balance to prevent powder "jumping."
Sash Management: Lower hood sash to the lowest comfortable working height (approx. 10-12 inches) to maximize capture efficiency.
Pre-Weighing: Tare your receiving vessel (flask) before adding the solid to avoid moving the open stock container back and forth.
Phase 2: Solubilization (The Danger Zone)
Risk increases significantly here. The solvent acts as a vehicle, carrying the organotin through gloves if a splash occurs.
Clamp Down: Secure the receiving flask. Do not hold the flask while pouring solvent.
Solvent Addition: Add solvent slowly down the side of the flask to minimize aerosolization of the powder.
Immediate Seal: Cap the flask immediately after addition.
Phase 3: Decontamination
Wipe Down: Clean the balance and immediate work area with a solvent-soaked tissue (acetone or ethanol).
Waste Segregation: Dispose of the tissue immediately into the solid hazardous waste, not the general trash.
Visualizing the Safety Logic
The following diagram illustrates the "Safe Handling Loop," emphasizing the decision points where exposure risk is highest.
Figure 1: Operational workflow for Tribenzyltin acetate, highlighting the transition from inhalation risk (solid) to permeation risk (solution).
Emergency & Disposal Protocols
Spill Management
Solid Spill: Do NOT sweep (creates dust).[1] Cover with a damp paper towel or oil-impregnated sweeping compound, then scoop into a waste container.
Solution Spill: Evacuate the immediate area. Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
Waste Disposal Strategy
Tribenzyltin acetate is a heavy metal contaminant and a marine pollutant.[3]
Segregation: Do not mix with general organic solvents (halogenated/non-halogenated) unless your facility burns all waste. Ideally, segregate into a "Toxic Metal Organics" stream.
Labeling: Clearly tag as "Organotin Waste - Toxic."
Quarantine: Store waste containers in secondary containment to prevent leaks from reaching floor drains.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16683337, Tribenzyltin acetate. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances - Tin, organic compounds. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). Retrieved from [Link]